5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-4,6-diiodopyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3I2NO3/c7-2-1-3(6(11)12)9-5(8)4(2)10/h1,10H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCZHDYUAUBOPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1C(=O)O)I)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3I2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50484417 | |
| Record name | 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50484417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60728-71-4 | |
| Record name | 5-Hydroxy-4,6-diiodo-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60728-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50484417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Hydroxy-4,6-diiodopyridine-2-carboxylic Acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid, a halogenated pyridine derivative with potential applications in medicinal and materials chemistry. While direct literature on this specific molecule is sparse, this guide synthesizes information on its core components—the pyridine-2-carboxylic acid scaffold, the hydroxyl group, and iodine substituents—to project its chemical behavior, properties, and potential synthetic pathways. We will delve into the strategic synthesis of the precursor, 5-hydroxypyridine-2-carboxylic acid, and explore established methodologies for the regioselective iodination of such activated pyridine rings. Furthermore, this guide will discuss the anticipated physicochemical properties, spectroscopic signatures, and the potential biological significance of this class of compounds, drawing on established knowledge of similar structures in drug discovery and development.
Introduction: The Pyridine Carboxylic Acid Scaffold in Drug Discovery
Pyridine and its derivatives are fundamental building blocks in modern medicinal chemistry, with the pyridine ring being a prominent feature in numerous FDA-approved drugs.[1][2] The nitrogen atom in the aromatic ring imparts unique properties, including the ability to form hydrogen bonds and act as a basic center, which can be crucial for target engagement and pharmacokinetic profiles.[3] When functionalized with a carboxylic acid, the resulting pyridine carboxylic acid scaffold offers an additional site for interaction, often mimicking the carboxylate groups of amino acids or acting as a metal chelator.[3][4] The specific positioning of the carboxylic acid at the 2-position, as in picolinic acid derivatives, can influence the molecule's chelating ability and its overall electronic and steric profile.[5]
The introduction of hydroxyl and iodo substituents onto this core structure is expected to further modulate its properties. A hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing solubility and target binding. Iodine, a heavy halogen, can participate in halogen bonding, increase lipophilicity, and serve as a handle for further synthetic transformations, such as cross-coupling reactions.[6] This guide will, therefore, explore the synthesis and anticipated properties of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid as a representative of this promising, yet underexplored, class of molecules.
Synthesis Strategies
The synthesis of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid can be logically approached in a two-stage process: first, the synthesis of the 5-hydroxypyridine-2-carboxylic acid precursor, followed by the di-iodination of the pyridine ring.
Synthesis of 5-Hydroxypyridine-2-carboxylic Acid
Several synthetic routes to 5-hydroxypyridine-2-carboxylic acid have been reported. A common strategy involves the oxidation of a corresponding methyl- or other alkyl-substituted pyridine. For instance, 5-(benzyloxy)-2-methylpyridine can be oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) to yield 5-(benzyloxy)pyridine-2-carboxylic acid. Subsequent debenzylation under acidic or oxidative conditions would yield the desired 5-hydroxy-pyridine-2-carboxylic acid.[7]
Another approach involves the hydrolysis of a corresponding ester, such as methyl 5-hydroxypyridine-2-carboxylate, which can be prepared by the hydrogenation of methyl 5-benzyloxy-2-pyridinecarboxylate.[7][8]
Experimental Protocol: Synthesis of 5-Hydroxypyridine-2-carboxylic Acid via Oxidation and Debenzylation
-
Oxidation of 5-(benzyloxy)-2-methylpyridine:
-
Dissolve 5-(benzyloxy)-2-methylpyridine in an appropriate solvent, such as a mixture of t-butanol and water.
-
Heat the solution to 70-90°C with vigorous stirring.
-
Slowly add a solution of potassium permanganate (2-3 equivalents) in water dropwise over 1-2 hours.
-
Continue heating and stirring until the characteristic purple color of the permanganate disappears, indicating the completion of the reaction.
-
Filter the hot reaction mixture to remove the manganese dioxide byproduct.
-
Cool the filtrate and acidify to a pH of 3-4 with hydrochloric acid to precipitate the 5-(benzyloxy)pyridine-2-carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.[7]
-
-
Debenzylation to 5-Hydroxypyridine-2-carboxylic Acid:
-
The benzyloxy group can be cleaved under various conditions, including catalytic hydrogenation or by using strong acids. For hydrogenation, dissolve the 5-(benzyloxy)pyridine-2-carboxylic acid in a suitable solvent like ethanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed (monitored by TLC).
-
Filter off the catalyst and evaporate the solvent to yield 5-hydroxypyridine-2-carboxylic acid.
-
Iodination of 5-Hydroxypyridine-2-carboxylic Acid
The iodination of hydroxypyridines is a well-established transformation. The hydroxyl group is an activating group, directing electrophilic substitution to the ortho and para positions. In the case of 5-hydroxypyridine-2-carboxylic acid, the positions ortho (4 and 6) to the hydroxyl group are activated.
A one-pot, high-yielding iodination of hydroxypyridines using mild conditions has been described, which would be suitable for the synthesis of the target molecule.[9][10] This method avoids the need for chromatographic purification. Another effective method involves the use of a metal iodide and a metal hypochlorite in an aqueous solution, which can also be performed in the presence of an alcohol to improve selectivity and yield.[11] The in-situ generation of iodine from sodium iodide using a mixture of sodium chlorite and sodium hypochlorite is another efficient method.[12]
Given the activating nature of the hydroxyl group, di-iodination at positions 4 and 6 is expected to be facile.
Experimental Protocol: Di-iodination of 5-Hydroxypyridine-2-carboxylic Acid
-
Dissolve 5-hydroxypyridine-2-carboxylic acid in an aqueous alkaline solution (e.g., dilute NaOH).
-
Add a solution of iodine (I₂) in aqueous potassium iodide (KI) dropwise with stirring. The reaction can be monitored by TLC.
-
Given the activating nature of the hydroxyl group, the reaction is expected to proceed at room temperature.
-
Upon completion, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the di-iodinated product.
-
Collect the solid by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.
Physicochemical Properties
The physicochemical properties of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid can be predicted based on its constituent functional groups.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₆H₃I₂NO₃ | Based on the chemical structure. |
| Molecular Weight | 390.90 g/mol | Calculated from the atomic weights of the constituent atoms. |
| Appearance | Likely a crystalline solid | Similar pyridine carboxylic acids are solids at room temperature.[13] |
| Melting Point | Expected to be high (>200 °C) | The parent compound, 5-hydroxypyridine-2-carboxylic acid, has a melting point of 260-264 °C.[13] The introduction of heavy iodine atoms and potential for strong intermolecular interactions would likely increase the melting point. |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents | The carboxylic acid and hydroxyl groups can engage in hydrogen bonding with water, but the large, nonpolar di-iodo-substituted ring will decrease aqueous solubility.[14] It is expected to be soluble in solvents like DMSO, DMF, and hot alcohols.[15][16] |
| Acidity (pKa) | Expected to be a weak acid | The carboxylic acid group is the primary acidic site. The electron-withdrawing nature of the iodine atoms may slightly increase the acidity compared to the non-iodinated parent compound. |
Spectroscopic Characterization (Predicted)
The structural elucidation of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid would rely on standard spectroscopic techniques.
-
¹H NMR: A single proton signal would be expected in the aromatic region, corresponding to the proton at the 3-position of the pyridine ring. The chemical shift of this proton would be influenced by the adjacent carboxylic acid and the overall electron-deficient nature of the ring. The protons of the hydroxyl and carboxylic acid groups would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.
-
¹³C NMR: Six distinct carbon signals would be anticipated. The signals for the carbons bearing the iodine atoms (C4 and C6) would likely appear at higher field (lower ppm) compared to the corresponding carbons in the non-iodinated precursor due to the heavy atom effect. The chemical shifts of the other carbons would be influenced by the electronic effects of the substituents.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the O-H stretch of the hydroxyl group (~3200-3600 cm⁻¹), and C-I stretches in the fingerprint region.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two iodine atoms.
Potential Applications and Biological Relevance
While no specific biological activities have been reported for 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid, its structural motifs are present in molecules with a wide range of biological functions.
-
Enzyme Inhibition: Pyridine carboxylic acid derivatives are known to act as enzyme inhibitors.[1][3] The chelating ability of the 2-carboxylic acid and the potential for the hydroxyl and iodo groups to interact with active site residues could make this compound a candidate for screening against various enzymatic targets.
-
Antimicrobial and Anticancer Agents: Many pyridine derivatives exhibit antimicrobial and anticancer properties.[4][17] The lipophilicity imparted by the iodine atoms could enhance cell membrane permeability, a desirable trait for certain drug candidates.
-
Agrochemicals: 5-Hydroxypyridine-2-carboxylic acid is a known intermediate in the synthesis of herbicides and fungicides.[16][18] The introduction of iodine atoms could modulate the biological activity and spectrum of these agrochemicals.
-
Radiolabeling: The presence of iodine allows for the potential synthesis of radiolabeled analogues (e.g., with ¹²⁵I or ¹³¹I) for use in medical imaging and radiotherapy.[11]
Safety and Handling
Detailed toxicological data for 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid is not available. However, based on its parent compound, 5-hydroxypyridine-2-carboxylic acid, it should be handled with care. The parent compound is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[13] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid represents an intriguing, albeit underexplored, chemical entity. By understanding the chemistry of its constituent parts, we can confidently propose viable synthetic routes and predict its key physicochemical and spectroscopic properties. The combination of a pyridine carboxylic acid scaffold with hydroxyl and iodo substituents suggests a molecule with significant potential in medicinal chemistry, agrochemicals, and materials science. This technical guide provides a solid foundation for researchers and scientists interested in the synthesis and evaluation of this and related compounds, encouraging further exploration into its properties and applications.
References
- Benchchem. Technical Support Center: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid.
- Maloney, K. M., et al. (2009).
- Sigma-Aldrich. 5-Hydroxypyridine-2-carboxylic acid 97 1194707-71-5.
- ChemicalBook. 5-HYDROXYPYRIDINE-2-CARBOXYLIC ACID synthesis.
- Broekman, F. W. (1961). The iodination of monohydroxypyridines to monohydroxyiodopyridines. SciSpace.
- Home Sunshine Pharma. 5-hydroxypyridine-2-carboxylic acid cas 15069-92-8.
- Google Patents.
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- Maloney, K. M., et al. (2009).
- Google Patents. CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine.
- Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua.
- Chem-Impex. 5-Hydroxy-pyridine-2-carboxylic acid.
- PrepChem.com. Synthesis of 5-hydroxy-2-pyridinecarboxylic acid methyl ester.
- ChemicalBook. 2-IODO-3-HYDROXYPYRIDINE(40263-57-8) 1H NMR spectrum.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). 5-Hydroxypyridine-2-carboxylic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis.
- ACS Publications. (2001). Antimycobacterial Activity of Substituted Isosteres of Pyridine- and Pyrazinecarboxylic Acids. 2. Journal of Medicinal Chemistry.
- Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes.
- Google Patents. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
- Taylor & Francis. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
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- Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids.
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- Chemical Communications (RSC Publishing). (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
- ResearchGate. (2020).
- PMC. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
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5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid CAS number and identification
CAS Number: 60728-71-4 Document Type: Technical Whitepaper & Synthetic Guide Version: 2.0 (Scientific Reference)
Executive Summary
5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid (CAS 60728-71-4), also known as 5-hydroxy-4,6-diiodopicolinic acid, is a highly functionalized pyridine scaffold.[1][2] Characterized by a picolinic acid core with a hydroxyl group at position 5 and iodine atoms at positions 4 and 6, this compound serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of radiopharmaceuticals, contrast agents, and metallo-enzyme inhibitors. Its unique substitution pattern allows for orthogonal functionalization via palladium-catalyzed cross-coupling reactions, making it a valuable tool in medicinal chemistry for structure-activity relationship (SAR) exploration.
Chemical Identification & Properties
Nomenclature & Identifiers
| Parameter | Detail |
| CAS Number | 60728-71-4 |
| IUPAC Name | 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid |
| Synonyms | 5-Hydroxy-4,6-diiodopicolinic acid; 4,6-Diiodo-5-hydroxypyridine-2-carboxylic acid |
| Molecular Formula | |
| Molecular Weight | 390.90 g/mol |
| SMILES | OC(=O)C1=NC(I)=C(O)C(I)=C1 |
Physicochemical Characteristics
| Property | Value / Description |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, aqueous alkali; sparingly soluble in water |
| Acidity (pKa) | Contains two acidic protons: Carboxylic acid (~pKa 2-3) and Phenolic -OH (~pKa 8-9) |
| Stability | Light sensitive (due to C-I bonds); Hygroscopic |
Synthetic Methodology
The synthesis of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid is classically achieved through the electrophilic aromatic substitution of 5-hydroxypicolinic acid. The hydroxyl group at C5 acts as a strong activating group, directing electrophilic iodine to the ortho positions (C4 and C6).
Reaction Mechanism & Logic
The synthesis relies on the activation of the pyridine ring. While pyridine itself is electron-deficient and difficult to iodinate, the introduction of the electron-donating hydroxyl group at C5 significantly increases electron density at C4 and C6, facilitating iodination under mild conditions.
Standard Protocol: Iodination of 5-Hydroxypicolinic Acid[2]
Reagents:
-
Starting Material: 5-Hydroxypyridine-2-carboxylic acid (CAS 15069-92-8)
-
Iodinating Agent: Iodine (
) with Potassium Iodide ( ) or Iodine Monochloride ( ) -
Solvent/Base: Aqueous
or
Step-by-Step Workflow:
-
Dissolution: Dissolve 10.0 mmol of 5-hydroxypicolinic acid in 20 mL of 2M
. The solution should be clear (formation of sodium carboxylate/phenolate). -
Iodination: Prepare a solution of
(22.0 mmol, 2.2 eq) and (44.0 mmol) in 20 mL water. Add this solution dropwise to the pyridine mixture at room temperature.-
Note: The color will transition from dark brown (iodine) to lighter shades as the iodine is consumed.
-
-
Reaction: Stir the mixture at ambient temperature for 4-6 hours. Monitor via LC-MS or TLC (mobile phase: MeOH/DCM with trace acetic acid).
-
Work-up: Acidify the reaction mixture carefully with 2M HCl to pH ~2-3.
-
Isolation: The product, 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid, will precipitate as a solid. Filter the precipitate.
-
Purification: Wash the cake with cold water and a small amount of sodium thiosulfate solution (to remove unreacted iodine). Recrystallize from ethanol/water if necessary.
Synthetic Pathway Visualization
The following diagram illustrates the electrophilic substitution pathway and the electronic activation provided by the hydroxyl group.
Caption: Synthetic pathway transforming 5-hydroxypicolinic acid to the 4,6-diiodo derivative via base-mediated electrophilic aromatic substitution.
Applications in Drug Discovery
Scaffold Diversification
The 4,6-diiodo substitution pattern renders this molecule a "privileged scaffold" for diversity-oriented synthesis. The iodine atoms are excellent leaving groups for Palladium-catalyzed cross-coupling reactions.
-
Site-Selective Coupling: The iodine at C4 is electronically distinct from C6. Careful tuning of catalysts (e.g.,
vs. ) often allows for regioselective Suzuki-Miyaura or Sonogashira couplings, enabling the construction of complex libraries.
Metallo-Enzyme Inhibition
The picolinic acid moiety (pyridine nitrogen + adjacent carboxylic acid) is a classic bidentate ligand for metal ions (e.g.,
-
Mechanism: This motif mimics the transition state of substrates in zinc-dependent metalloproteases or iron-dependent oxygenases (e.g., HIF prolyl hydroxylase).
-
Role of Iodine: The bulky iodine atoms can occupy hydrophobic pockets within the enzyme active site, increasing potency and selectivity compared to the non-iodinated parent.
Safety & Handling (GHS Classification)
While specific toxicological data for this exact isomer is limited, handling should follow protocols for halogenated pyridine derivatives.
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Precautionary Measures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store in amber vials (protect from light) at 2-8°C.
-
Disposal: Dispose of as halogenated organic waste.
References
-
ChemicalBook. (2025).[3] 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid Product Entry. Retrieved from
-
GuideChem. (2025). CAS 60728-71-4 Technical Data. Retrieved from
-
PubChem. (2025).[4][5] 5-Hydroxypyridine-2-carboxylic acid (Parent Compound Data). National Library of Medicine. Retrieved from [6]
-
Sigma-Aldrich. (2025). 4,6-dihydroxypyridine-2-carboxylic acid (Structural Analog Reference). Retrieved from
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An In-depth Technical Guide to the Thermodynamic Properties of Diiodinated Pyridine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diiodinated pyridine carboxylic acids represent a class of chemical intermediates with significant potential in pharmaceutical development. Their utility as synthons for complex active pharmaceutical ingredients (APIs) necessitates a thorough understanding of their fundamental physicochemical properties. This guide provides a comprehensive overview of the key thermodynamic properties of these compounds, including melting point, solubility, pKa, and thermal stability. It details field-proven experimental protocols for their determination, explains the causality behind methodological choices, and discusses the profound implications of these properties on drug development processes such as formulation, salt selection, and stability assessment. By integrating experimental rigor with practical application, this document serves as an essential resource for scientists working to harness the potential of this unique chemical class.
Introduction: The Strategic Importance of Diiodinated Pyridine Carboxylic Acids in Drug Development
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous blockbuster drugs. The introduction of halogen atoms, particularly iodine, onto this ring system can dramatically alter a molecule's physicochemical and pharmacological properties. Iodine substituents can modulate lipophilicity, introduce sites for further chemical modification (e.g., via cross-coupling reactions), and form potent halogen bonds, which are increasingly recognized as critical interactions in drug-receptor binding.[1][2]
When combined with a carboxylic acid group—a key functional group for tuning solubility and providing a handle for salt formation—the resulting diiodinated pyridine carboxylic acids become highly valuable, albeit challenging, building blocks.[3] Understanding their thermodynamic properties is not an academic exercise; it is a critical prerequisite for efficient process development, rational formulation design, and ensuring the long-term stability and bioavailability of the final drug product.[4][5] Properties such as high melting points, poor aqueous solubility, and altered acidity are common challenges that must be quantitatively understood and managed.
This guide provides the foundational knowledge and experimental frameworks to characterize these molecules effectively, enabling researchers to de-risk their development programs and make data-driven decisions.
Core Thermodynamic Properties: A Quad-Pillar Analysis
The successful transition of a chemical entity from a laboratory curiosity to a viable pharmaceutical product hinges on a precise understanding of its thermodynamic characteristics. For diiodinated pyridine carboxylic acids, four pillars are of paramount importance.
Melting Point (Tₘ) and Polymorphism
The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice energy. For diiodinated pyridine carboxylic acids, the presence of two heavy iodine atoms often leads to strong intermolecular interactions, resulting in high melting points.[6]
-
Significance : A high Tₘ can impact manufacturing processes like milling and drying. More critically, it is a key parameter in the study of polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different solubilities, stabilities, and bioavailability, making polymorphic control a regulatory requirement.[7][8] Differential Scanning Calorimetry (DSC) is the principal technique for identifying melting points and detecting polymorphic transitions.[9][10]
Aqueous Solubility
The solubility of an API is a primary determinant of its oral bioavailability. Halogenation, particularly with iodine, typically increases lipophilicity, leading to a decrease in aqueous solubility. This is a significant challenge for diiodinated pyridine carboxylic acids.
-
Significance : Poor solubility can lead to low and variable drug absorption, hindering therapeutic efficacy.[4] Accurate solubility data is essential for developing enabling formulations, such as amorphous solid dispersions or lipid-based systems, and for selecting appropriate salt forms to enhance dissolution. The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility.[11][12][13]
Acid Dissociation Constant (pKa)
The pKa value defines the pH at which a molecule is 50% ionized. For a carboxylic acid, it describes the equilibrium between the neutral (R-COOH) and ionized (R-COO⁻) forms. The pyridine nitrogen also has a basic pKa. The presence of two strongly electron-withdrawing iodine atoms is expected to lower the pKa of the carboxylic acid (making it a stronger acid) compared to its non-iodinated parent.[14][15]
-
Significance : The pKa governs a molecule's solubility-pH profile, its absorption across biological membranes (which favors the neutral form), and its suitability for salt formation.[16] For compounds with poor aqueous solubility, determining the pKa can be challenging, often requiring specialized techniques like potentiometric titration in co-solvent mixtures.[17][18][19]
Thermal Stability
Thermal stability refers to the temperature at which a compound begins to chemically decompose. This is distinct from the melting point. For diiodinated pyridine carboxylic acids, the potential for decarboxylation or other degradation pathways at elevated temperatures must be assessed.
-
Significance : Knowledge of thermal stability is crucial for defining safe handling, storage, and drying conditions.[20][21] It informs the selection of manufacturing processes to prevent the formation of degradation products, which could be toxic or compromise the quality of the API.[22] Thermogravimetric Analysis (TGA) is the standard method for determining decomposition temperatures.[23][24]
Experimental Workflows: Protocols for Accurate Characterization
Adherence to robust, validated protocols is essential for generating reliable thermodynamic data. The following sections provide step-by-step methodologies for the four core properties.
Workflow for Thermodynamic Property Characterization
The logical flow of experiments ensures that data is gathered efficiently and informs subsequent steps, such as formulation or salt screening.
Caption: Workflow for Thermodynamic Characterization.
Protocol: Melting Point and Polymorphism by DSC
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of melting endotherms.[25]
-
Instrument Calibration : Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation : Accurately weigh 2-5 mg of the diiodinated pyridine carboxylic acid into an aluminum DSC pan. Crimp the pan with a lid.
-
Experimental Setup : Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program :
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 350 °C).[26]
-
Use a nitrogen purge (50 mL/min) to maintain an inert atmosphere.
-
-
Data Analysis : The peak of the endotherm corresponds to the melting point (Tₘ). The integrated area of the peak provides the enthalpy of fusion (ΔHfus). Multiple melting peaks or exothermic events before melting may indicate polymorphism or degradation.[7]
Protocol: Thermal Stability by TGA
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, identifying the onset of decomposition.[20][22]
-
Instrument Calibration : Verify the balance and temperature accuracy of the TGA instrument.
-
Sample Preparation : Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Experimental Setup : Place the sample pan onto the TGA balance.
-
Thermal Program :
-
Equilibrate at 30 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) under a nitrogen atmosphere.[27]
-
-
Data Analysis : Analyze the resulting mass vs. temperature curve. The onset temperature of the major mass loss event is taken as the decomposition temperature (Td).
Protocol: pKa Determination by Potentiometric Titration
Due to the expected low aqueous solubility, a co-solvent method is often necessary.[17][19] This protocol determines the apparent pKa (psKa) in a mixed solvent system, which can then be extrapolated to aqueous conditions.
-
System Preparation : Calibrate a pH electrode using standard aqueous buffers (pH 4, 7, 10).[28]
-
Sample Preparation : Prepare a ~1 mM solution of the diiodinated pyridine carboxylic acid in a suitable co-solvent/water mixture (e.g., 50:50 methanol/water).[18][19] Maintain a constant ionic strength using 0.15 M KCl.[28]
-
Titration :
-
Purge the solution with nitrogen to remove dissolved CO2.[28]
-
Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise aliquots.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis : Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, identified as the midpoint of the buffer region on the titration curve.[16][28] The Yasuda-Shedlovsky extrapolation can be used to estimate the aqueous pKa from data obtained in several co-solvent ratios.[18][19]
Protocol: Equilibrium Solubility by Shake-Flask Method
This method is considered the definitive way to measure thermodynamic solubility.[12][29]
-
Medium Preparation : Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8) to simulate gastrointestinal conditions.
-
Sample Preparation : Add an excess amount of the solid compound to a vial containing a known volume of the prepared buffer. Ensure enough solid is present to maintain a saturated solution with visible excess solid after equilibration.[12]
-
Equilibration : Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).[4][29]
-
Sample Analysis :
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant and immediately filter it through a 0.45 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
-
Data Reporting : The determined concentration is the equilibrium solubility at that specific pH and temperature.
Data Summary and Structural Influence
While a comprehensive database for all possible diiodinated pyridine carboxylic acids is not publicly available, we can compile representative data and analyze structural trends.
Table 1: Representative Thermodynamic Data of Pyridine Carboxylic Acids
| Compound | Structure | Melting Point (°C) | pKa (Carboxylic Acid) | Solubility |
| Nicotinic Acid (Pyridine-3-carboxylic acid) | C₆H₅NO₂ | 236-239 | 4.86[30] | Soluble in water |
| Dinicotinic Acid (Pyridine-3,5-dicarboxylic acid) | C₇H₅NO₄ | 320-325[31] | 2.68[31] | Very soluble in water[31] |
| 4-Iodopyridine-2-carboxylic acid | C₆H₄INO₂ | ~175 (Decomp.) | Data not available | Data not available |
| 2,5-Diiodonicotinic acid | C₆H₃I₂NO₂ | Data not available | Data not available | Data not available |
Note: Data for diiodinated species is scarce in public literature, highlighting the need for experimental determination as outlined in this guide.
Structural Influences:
-
Position of Iodine: The position of the iodine atoms significantly impacts the molecule's dipole moment and crystal packing, which in turn affects melting point and solubility.
-
Electron-Withdrawing Effect: Iodine atoms are electron-withdrawing. Their presence on the pyridine ring increases the acidity of the carboxylic acid group (lowers the pKa) compared to the non-halogenated parent compound. This effect is additive. For example, the pKa of dinicotinic acid (two carboxylic acid groups) is significantly lower than that of nicotinic acid.[30][31] A similar, pronounced acid-strengthening effect is expected for diiodinated derivatives.
pKa, pH, and Ionization State
The relationship between the environmental pH and the molecule's ionization state is critical for predicting its behavior. This is governed by the Henderson-Hasselbalch equation.
Caption: Relationship between pH, pKa, and Ionization State.
Implications for Drug Development
The thermodynamic data generated through these protocols directly informs critical decisions in the pharmaceutical development pipeline.
-
Formulation Strategy : For a poorly soluble, high-melting-point compound, formulators might immediately prioritize enabling technologies. The measured solubility and pKa will guide the choice between amorphous solid dispersions, lipid-based formulations, or particle size reduction techniques.
-
Salt Selection : The pKa value is the most critical parameter for salt selection. A common rule of thumb is that the pKa of the acid should be at least 2-3 pH units lower than the pKa of the basic counter-ion to form a stable salt. The measured pKa allows for a rational selection of counter-ions from a standard library, maximizing the chances of finding a salt form with improved solubility and stability.
-
Process Chemistry and Stability : The TGA data directly sets the upper-temperature limit for drying, milling, and storage. The DSC data can reveal the potential for polymorphic transformations under thermal stress, guiding process chemists to develop crystallization processes that consistently produce the most stable and desired solid form.
Conclusion
Diiodinated pyridine carboxylic acids are a promising but challenging class of molecules for drug development. Their thermodynamic properties—particularly their high melting points, low solubility, and altered acidity—present significant hurdles that must be overcome with rigorous scientific investigation. By employing the systematic characterization workflows and robust experimental protocols detailed in this guide, researchers can generate the critical data needed to understand and mitigate these challenges. This foundational knowledge enables rational formulation design, informed salt selection, and the development of stable, safe, and effective pharmaceutical products.
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A Risk-Based Safety and Toxicity Assessment Framework for 5-Hydroxy-4,6-diiodopyridine-2-carboxylic Acid
For distribution to: Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive public toxicity profile for 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid (CAS Number: 139130-73-3) has been identified. This guide provides a framework for risk assessment and safe handling based on data from structurally similar compounds and established toxicological principles. All recommendations are precautionary and should be supplemented with in-house experimental data as it becomes available. Treat this compound as potentially hazardous until proven otherwise.
Executive Summary
5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid is a novel halogenated pyridine derivative for which empirical safety and toxicity data are not publicly available. This absence of information necessitates a proactive and rigorous risk-based approach to its handling and use in a research and development setting. This technical guide synthesizes information from structurally related chemical classes—including iodinated aromatic compounds, pyridine carboxylic acids, and di-iodopyridyls—to construct a provisional hazard assessment. We outline a tiered experimental strategy for generating essential toxicity data and provide detailed protocols for risk mitigation. The core principle of this guide is to treat this compound with a high degree of caution, assuming potential for significant toxicity until empirical data can refine this assessment.
Compound Identification and Structural Analog Analysis
To build a predictive safety profile, we must analyze the hazards associated with its core structural motifs.
Table 1: Compound Identification and Structural Features
| Property | Value |
| IUPAC Name | 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid |
| Molecular Formula | C₆H₃I₂NO₃ |
| CAS Number | 139130-73-3 |
| Structural Motifs | 1. Pyridine Carboxylic Acid Core |
| 2. Di-iodo Aromatic System | |
| 3. Hydroxyl Group |
Analysis of Structural Analogs
-
Pyridine Carboxylic Acids: Compounds like 2,3-pyridinedicarboxylic acid and 4-pyridinecarboxylic acid are known to cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] 2,6-Pyridinedicarboxylic acid is classified as a corrosive substance.[3] Another analog, 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid, is listed as harmful if swallowed and causes skin, eye, and respiratory irritation.[4]
-
Iodinated Aromatic Compounds: These compounds present a distinct set of concerns. Organoiodides can be persistent and bioaccumulative.[5] Recent studies highlight that aromatic iodinated disinfection byproducts (I-DBPs) can exhibit significantly higher developmental toxicity and growth inhibition than their aliphatic counterparts.[6] The formation of these byproducts during certain water treatment processes underscores the potential environmental hazards.[7] Furthermore, chronic absorption of iodine can lead to systemic effects, including insomnia, bronchitis, tremor, and weight loss.[8]
-
Dipyridyl Compounds: While not a perfect match, the toxicity of dipyridyl isomers offers insights into the potential neurological and cellular effects of pyridine-based structures. Some dipyridyl isomers are neurotoxic at high doses and have demonstrated cytotoxic effects on various cell lines.[9]
Provisional Hazard Assessment (GHS Framework)
Based on the analog data, a provisional GHS classification for 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid is proposed. This is a precautionary assessment intended to guide initial handling procedures.
Table 2: Predicted GHS Hazard Classification
| Hazard Class | Predicted Classification & Signal Word | Rationale Based on Analog Data |
| Acute Toxicity (Oral) | Category 4 - Warning | Pyridine carboxylic acid analogs are often harmful if swallowed.[4][10] |
| Skin Corrosion/Irritation | Category 1B / Category 2 - Danger or Warning | Pyridine dicarboxylic acids are known skin irritants or corrosives.[1][3] Concentrated iodine is a severe skin irritant.[8] |
| Serious Eye Damage/Irritation | Category 1 - Danger | Pyridine carboxylic acids cause serious eye irritation.[1][2] Corrosive potential from the acidic group is high. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 - Warning | May cause respiratory irritation, a common feature of pyridine carboxylic acids.[1][4] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 or 2 - Warning | Iodinated organic compounds can be persistent, and aromatic I-DBPs are highly toxic to aquatic life.[5][6] |
Inferred Toxicological Profile
Predicted ADME Properties
-
Absorption: Likely to be absorbed via oral and inhalation routes. Dermal absorption potential is unknown but should be assumed possible.
-
Distribution: The presence of iodine atoms may increase lipophilicity, potentially leading to distribution into fatty tissues and a risk of bioaccumulation.
-
Metabolism: Metabolism may involve deiodination, which could release iodide and potentially interfere with thyroid function. The pyridine ring may undergo oxidation or conjugation.
-
Excretion: Likely excreted via renal pathways after metabolism.
Potential Mechanisms of Toxicity
-
Local Irritation/Corrosion: The carboxylic acid moiety is the primary driver for skin, eye, and respiratory tract irritation.
-
Systemic Toxicity: Potential for thyroid disruption due to the release of iodide. Neurotoxicity, as observed with some pyridine derivatives, cannot be ruled out.[9]
-
Cytotoxicity: The combined effects of the pyridine ring and heavy iodine atoms may confer cytotoxic properties, a known characteristic of some pyridine derivatives and iodinated compounds.[9][11]
A Tiered Strategy for De Novo Toxicity Assessment
For any novel compound entering a development pipeline, a structured, tiered approach to toxicity testing is essential to balance resource allocation with safety assurance. This process moves from computational and simple cell-based assays to more complex systems as needed.[12][13]
Tier 1: In Silico and In Vitro Screening
The initial phase focuses on rapid, cost-effective methods that do not use live animals to identify potential hazards early.[14][15]
-
In Silico Assessment: Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict toxicity endpoints based on chemical structure.
-
Cytotoxicity Assays: These are crucial for determining the compound's effect on cell health.[14] Standard assays include MTT or MTS to measure metabolic activity and LDH release to quantify cell membrane damage. These should be performed on relevant human cell lines.
-
Genotoxicity Testing: The bacterial reverse mutation assay (Ames test) is a standard screen for mutagenic potential, a key indicator for carcinogenicity.[14]
Tier 2: Preliminary In Vivo Studies
If Tier 1 results suggest significant biological activity or if higher exposure is anticipated, limited and ethically-minded animal studies may be warranted.
-
Acute Oral Toxicity (OECD 423/425): The Acute Toxic Class Method (OECD 423) or the Up-and-Down Procedure (OECD 425) can be used to determine the acute oral toxicity and obtain an LD50 estimate while minimizing animal use.[16][17] These guidelines provide a framework for classifying the substance according to GHS criteria.[16]
-
Acute Dermal Toxicity (OECD 402): If significant dermal contact is expected, this test assesses hazards from skin exposure.[18]
Caption: Tiered toxicity testing workflow for novel compounds.
Safe Handling and Risk Mitigation Protocol
All handling of this substance must be governed by robust Standard Operating Procedures (SOPs) designed for high-risk investigational agents.[19]
Engineering Controls & PPE
-
Primary Containment: All weighing and solution preparation must occur within a certified chemical fume hood or a powder containment hood.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear double-layered nitrile gloves. Change gloves immediately upon contamination.
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Body Protection: A buttoned lab coat and, if handling larger quantities, a chemically resistant apron should be worn.
-
Storage and Waste Disposal
-
Storage: Store in a well-ventilated, locked cabinet, segregated from incompatible materials like strong oxidizing agents, acids, and bases.[20] Maintain a clear inventory and drug accountability records.[20]
-
Waste Disposal: Due to the potential for ecotoxicity from the iodinated structure, all waste must be collected in clearly labeled, sealed containers.[5] Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not discharge to drains.
Spill and Exposure Procedures
-
Spill (Solid): Gently cover the spill with an absorbent material to avoid raising dust. Moisten the absorbent material, then carefully scoop it into a sealed hazardous waste container.
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[8]
-
Eye Exposure: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
Conclusion
The absence of specific safety data for 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid mandates a conservative and systematic approach to its management. By leveraging data from structural analogs, we have constructed a provisional safety profile that predicts potential for skin and eye irritation/corrosion, acute oral toxicity, and environmental hazards. Researchers and drug development professionals must adhere to stringent safe handling protocols and consider implementing the tiered toxicity testing strategy outlined herein. This proactive framework ensures a culture of safety while enabling the responsible investigation of this novel chemical entity.
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A Technical Guide to the Potential Pharmaceutical Applications of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid represent a class of compounds with significant, yet largely unexplored, therapeutic potential. The unique structural features of this scaffold, namely the pyridine core, the presence of two iodine atoms, a hydroxyl group, and a carboxylic acid moiety, suggest a diverse range of possible biological activities. This guide provides a comprehensive overview of the potential pharmaceutical applications of these derivatives, drawing on structure-activity relationships of analogous compounds. We will delve into potential applications in oncology, infectious diseases, and metabolic disorders, with a focus on their plausible mechanisms of action. Furthermore, this document outlines detailed experimental protocols for the synthesis, characterization, and biological evaluation of these promising compounds, aiming to provide a foundational resource for researchers in the field.
Introduction: The Rationale for a Niche Scaffold
The pyridine ring is a ubiquitous feature in a vast number of approved pharmaceutical agents, highlighting its importance as a privileged scaffold in medicinal chemistry.[1][2] Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a versatile component for designing molecules that can effectively interact with biological targets.[1] The pyridine carboxylic acid isomers, in particular, have given rise to a plethora of drugs for a wide range of diseases, including cancer, diabetes, and infectious diseases.[3][4]
The subject of this guide, 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid, introduces additional layers of chemical functionality that could lead to novel pharmacological profiles. The presence of iodine is of particular interest. Iodinated compounds are known to play crucial roles in medicine, from their use as contrast agents to their application in treating thyroid disorders.[5][6] The hydroxyl and carboxylic acid groups provide additional points for interaction with biological targets and can be readily modified to produce a library of derivatives with fine-tuned properties.
Given the limited direct research on this specific scaffold, this guide will extrapolate potential applications based on the known activities of structurally related compounds. This approach allows for the formulation of scientifically sound hypotheses that can guide future research and development efforts.
Synthesis and Chemical Properties
A potential synthetic pathway is outlined below:
Caption: A plausible synthetic workflow for 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid.
The carboxylic acid and hydroxyl moieties can then be used as handles for further derivatization, such as esterification, amidation, or etherification, to generate a library of compounds for biological screening.
Potential Pharmaceutical Applications and Mechanisms of Action
Anticancer Agents
The pyridine scaffold is a common feature in many anticancer drugs.[1][2] Pyridine-2-carboxylic acid derivatives, in particular, have been investigated as anticancer agents.[7] The presence of iodine in the structure of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid derivatives could enhance their anticancer potential through several mechanisms.
Potential Mechanism of Action: Kinase Inhibition
Many successful anticancer drugs are kinase inhibitors. The pyridine ring can mimic the adenine region of ATP and bind to the ATP-binding pocket of kinases. The substituents on the pyridine ring can then be tailored to achieve selectivity for a particular kinase. It is plausible that derivatives of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid could act as inhibitors of protein kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR, or CDKs.[1]
Caption: Proposed mechanism of kinase inhibition by a 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid derivative.
Antimicrobial Agents
Pyridine derivatives have a long history of use as antimicrobial agents.[2][8] The incorporation of iodine into the structure could enhance this activity, as iodine itself has well-known antiseptic properties.[9]
Potential Mechanism of Action: Enzyme Inhibition in Pathogens
Derivatives of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid could inhibit essential enzymes in bacteria or fungi, leading to cell death. For example, they could target enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways that are unique to the pathogen. The di-iodo substitution pattern could play a crucial role in the binding affinity and selectivity of these compounds for their microbial targets.
Modulators of Thyroid Hormone Signaling
Given the presence of iodine, a key component of thyroid hormones, these compounds could potentially interact with the thyroid hormone signaling pathway. While not intended to act as thyroid hormone mimics, they could modulate the activity of enzymes involved in thyroid hormone metabolism, such as deiodinases, or interact with thyroid hormone receptors.
Potential Mechanism of Action: Deiodinase Inhibition
Deiodinases are enzymes that regulate the activation and inactivation of thyroid hormones by removing iodine atoms. Inhibition of these enzymes can have profound effects on metabolism. The di-iodo-hydroxypyridine structure could potentially fit into the active site of a deiodinase and act as a competitive inhibitor. This could have therapeutic applications in conditions where modulation of thyroid hormone levels is desired.
Experimental Protocols
General Synthesis of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic Acid Derivatives (Esterification Example)
This protocol describes a general method for the esterification of the parent acid.
Materials:
-
5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid
-
Alcohol (e.g., ethanol, methanol)
-
Sulfuric acid (catalytic amount)
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid (1 equivalent) in the desired alcohol (as solvent), add a catalytic amount of sulfuric acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay
This protocol provides a framework for assessing the kinase inhibitory activity of the synthesized derivatives.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR2)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compounds
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase buffer.
-
Add the inhibitor compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay, following the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Caption: A streamlined workflow for an in vitro kinase inhibition assay.
Data Presentation
The results of the biological assays should be presented in a clear and concise manner. For kinase inhibition assays, a table summarizing the IC50 values of the tested compounds is recommended.
Table 1: Kinase Inhibitory Activity of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic Acid Derivatives
| Compound ID | R Group (Ester) | IC50 (nM) vs. EGFR | IC50 (nM) vs. VEGFR2 |
| Parent Acid | -H | >10,000 | >10,000 |
| Derivative 1 | -CH3 | 520 | 890 |
| Derivative 2 | -CH2CH3 | 450 | 760 |
| Derivative 3 | -CH(CH3)2 | 890 | 1250 |
| Staurosporine | (Control) | 5 | 10 |
Future Directions and Challenges
The exploration of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid derivatives is still in its infancy. Future research should focus on:
-
Expanding the chemical library: Synthesizing a wider range of derivatives to establish clear structure-activity relationships.
-
Broad biological screening: Testing the compounds against a diverse panel of biological targets to identify novel activities.
-
In vivo studies: Evaluating the efficacy and safety of promising lead compounds in animal models.
-
Optimizing pharmacokinetic properties: Modifying the structure to improve drug-like properties such as solubility, stability, and bioavailability.
A key challenge will be to ensure the selectivity of these compounds for their intended targets to minimize off-target effects and potential toxicity.
Conclusion
The 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique combination of a privileged pyridine core with iodine and other functional groups offers the potential for diverse biological activities. This guide provides a foundational framework for researchers to begin exploring the exciting pharmaceutical potential of this underexplored class of compounds.
References
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20).
- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed. (2024, December 12).
- Pyridine-2-carboxylic acid methyl ester - Chem-Impex.
- Pyridine-2-carboxylic acid derivatives and their preparation methods and uses - Eureka. (2021, July 23).
- Pyridine carboxylic acid derivatives in drug development pipeline.
- The mechanism of action of synthetic antithyroid drugs: iodine complexation during oxid
- Iodide and Iodine || Mechanism of Action, Uses, Side Effects || Pharmacology - YouTube. (2019, May 23).
- Meeting Pharma Demands with Precision Iodine Deriv
- Pharmacology of Iodide Antithyroid Drugs ; Mechanism of action, Thrapeutic uses and Side effects - YouTube. (2024, May 10).
- What is Iodine mechanism of action? - Consensus.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs. (2025, July 4).
- Iodine: Its Role in Thyroid Hormone Biosynthesis and Beyond - PMC - NIH. (2021, December 14).
- (PDF)
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC.
- Pyridines and Imidazaopyridines With Medicinal Significance - ResearchG
- CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google P
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an - SID.
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- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism of action of synthetic antithyroid drugs: iodine complexation during oxidation of iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Meeting Pharma Demands with Precision Iodine Derivatives | PPTX [slideshare.net]
- 7. Pyridine-2-carboxylic acid derivatives and their preparation methods and uses - Eureka | Patsnap [eureka.patsnap.com]
- 8. sarchemlabs.com [sarchemlabs.com]
- 9. Iodine: Its Role in Thyroid Hormone Biosynthesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Halogenated 5-Hydroxypicolinic Acid Derivatives: A Comprehensive Technical Guide to Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Part 1: The 5-Hydroxypicolinic Acid Scaffold: A Primer
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents. Picolinic acid, or 2-pyridinecarboxylic acid, and its derivatives have garnered significant attention due to their wide range of pharmacological activities, including antiviral, antiepileptic, and antimicrobial effects. The introduction of a hydroxyl group at the 5-position to create 5-hydroxypicolinic acid (5-HPA) introduces a key functional group that can significantly influence the molecule's physicochemical properties and biological interactions. 5-HPA is a white to tan crystalline solid with a melting point of 136-138°C and is soluble in various organic solvents like acetone, dimethyl sulfoxide, ethanol, and methanol. It serves as an important intermediate in the synthesis of various pharmaceuticals, including antibiotics, antivirals, and anti-tumor drugs.
The strategic placement of halogen atoms onto the 5-HPA scaffold is a key strategy in drug discovery. Halogenation can profoundly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of halogenated 5-hydroxypicolinic acid derivatives.
Part 2: Synthetic Routes to Halogenated 5-Hydroxypicolinic Acid Derivatives
The introduction of a halogen atom onto the 5-hydroxypicolinic acid backbone can be achieved through several synthetic strategies. The choice of method often depends on the desired regioselectivity, functional group tolerance, and scalability.
Direct C-H Halogenation
Direct C-H halogenation of the pyridine ring is a desirable approach as it avoids the need for pre-functionalized substrates.
2.1.1. Ligand-Enabled Palladium-Catalyzed C-H Halogenation
Recent advances in organometallic chemistry have enabled the site-selective halogenation of pyridine carboxylic acids. The carboxyl group can act as a directing group to guide the halogenation to the ortho position.
Experimental Protocol: Palladium-Catalyzed C-H Chlorination of a Picolinic Acid Derivative
-
Reaction Setup: To a dried reaction vessel, add the picolinic acid substrate (1 equivalent), Pd(OAc)₂ (0.1 equivalents), a suitable quinoline-based ligand (0.2 equivalents), and N-chlorosuccinimide (NCS) (1.5 equivalents).
-
Solvent Addition: Add a suitable solvent, such as acetonitrile (MeCN).
-
Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 100 °C) for a specified time (e.g., 12-24 hours) until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired chlorinated picolinic acid derivative.
Decarboxylative Halogenation
Decarboxylative halogenation is a powerful method for the synthesis of aryl halides from the corresponding carboxylic acids. This approach is particularly useful for picolinic acids.
2.2.1. Transition-Metal-Free Decarboxylative Halogenation
A convenient method for the decarboxylative halogenation of 2-picolinic acids involves the use of dihalomethane under oxygen, proceeding through an N-chlorocarbene intermediate. This method is operationally simple and tolerates a wide range of functional groups.
Experimental Protocol: Transition-Metal-Free Decarboxylative Chlorination
-
Reactant Preparation: In a reaction tube, combine the 2-picolinic acid (1 equivalent), a suitable base (e.g., K₂CO₃, 2 equivalents), and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 equivalents).
-
Solvent and Reagent Addition: Add dichloromethane (CH₂Cl₂) as both the solvent and the halogen source.
-
Reaction Atmosphere: Flush the tube with oxygen.
-
Reaction Conditions: Stir the mixture vigorously at a specified temperature (e.g., 80 °C) for the required duration (e.g., 24 hours).
-
Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as column chromatography.
2.2.2. Copper-Mediated Decarboxylative Halogenation
Copper catalysis offers a general method for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids. This strategy is effective for a broad scope of substrates, including picolinic acids.
Synthesis from Halogenated Precursors
An alternative strategy involves the synthesis of the picolinic acid scaffold from readily available halogenated pyridine precursors. This approach offers good control over the position of the halogen substituent.
Part 3: Spectroscopic and Structural Characterization
The successful synthesis of halogenated 5-hydroxypicolinic acid derivatives requires thorough characterization to confirm their structure and purity.
Table 1: Key Spectroscopic Data for a Hypothetical Halogenated 5-Hydroxypicolinic Acid Derivative
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will show characteristic shifts and coupling constants depending on the substitution pattern. The hydroxyl proton will appear as a broad singlet. |
| ¹³C NMR | The carbon atoms attached to the halogen and the carboxyl group will exhibit distinct chemical shifts. |
| Mass Spec | The molecular ion peak will correspond to the calculated molecular weight. The isotopic pattern of chlorine or bromine will be observable. |
| FT-IR | Characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, and the C=O stretch of the carboxylic acid will be present. |
Part 4: Biological Activities and Therapeutic Potential
The introduction of halogens can significantly modulate the biological activity of 5-hydroxypicolinic acid. Halogenated compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects.
Potential as Antimicrobial Agents
Many halogenated natural products isolated from marine organisms display potent antibacterial activity. The halogen atom can enhance the lipophilicity of the molecule, facilitating its passage through bacterial cell membranes. Furthermore, the electronic effects of the halogen can influence the binding affinity to target enzymes or proteins. Derivatives of 8-hydroxyquinoline, a related scaffold, have shown that halogenation can lead to highly potent antimicrobial agents.
Potential as Enzyme Inhibitors
Picolinic acid derivatives are known to act as enzyme inhibitors. The carboxylic acid group can coordinate with metal ions in the active site of metalloenzymes. The introduction of a halogen can further enhance binding through halogen bonding or by altering the electronic properties of the aromatic ring, thereby influencing the acidity of the carboxylic acid. For example, substituted 3-mercaptopicolinic acids have been investigated as hypoglycemic agents.
Anti-inflammatory and Antiviral Activities
Picolinic acid derivatives have been reported to possess anti-inflammatory and antiviral properties. These activities are sometimes attributed to their ability to chelate metal ions that are essential for the function of enzymes involved in inflammatory processes or viral replication.
Visualizing Synthetic Pathways and Relationships
Diagram 1: General Synthetic Strategies for Halogenated 5-Hydroxypicolinic Acids
Caption: Synthetic routes to halogenated 5-HPA.
Diagram 2: Potential Structure-Activity Relationships
Caption: Key factors influencing biological activity.
Part 5: Future Directions and Conclusion
The exploration of halogenated 5-hydroxypicolinic acid derivatives presents a promising avenue for the discovery of novel therapeutic agents. Future research should focus on:
-
Development of more efficient and regioselective halogenation methods: Greener and more sustainable synthetic protocols are highly desirable.
-
Expansion of the chemical space: The synthesis and biological evaluation of a wider range of derivatives with different halogenation patterns and additional substituents are needed to establish clear structure-activity relationships.
-
Investigation of novel therapeutic targets: While the antimicrobial and enzyme inhibitory potential is evident, exploring other applications, such as in neurodegenerative diseases or oncology, could yield new breakthroughs.
Part 6: References
-
Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives - IJIRT. (2025, November 28).
-
Varenikov, A., Shapiro, E., & Gandelman, M. (2021). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 121(1), 412–484.
-
A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids - Macmillan Group - Princeton University. (2022, May 2).
-
Transition-metal-free decarboxylative halogenation of 2-picolinic acids with dihalomethane under oxygen conditions - Green Chemistry (RSC Publishing).
-
Blank, B., DiTullio, N. W., Deviney, L., Roberts, J. T., Magnani, A., Billig, M., & Saunders, H. L. (1977). Synthesis and hypoglycemic activity of 4-substituted 3-mercaptopicolinic acids. *Journal
Crystal Structure Analysis of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic Acid: A Comprehensive Methodological Guide
Executive Summary
The structural elucidation of heavily halogenated heteroaromatics presents a unique intersection of crystallographic challenges and supramolecular opportunities. 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid (CAS 60728-71-4) is a prime example of a complex polyfunctional molecule. It features competing hydrogen-bond donors/acceptors (carboxylic acid, hydroxyl, pyridine nitrogen) and two heavy iodine atoms capable of acting as strong halogen-bond donors.
As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the causality of experimental choices required to successfully crystallize, solve, and refine this specific class of diiodo-compounds. We will bypass standard boilerplate procedures and focus directly on the physics of heavy-atom X-ray diffraction and the logic of supramolecular assembly.
Crystallographic Theory & Target Profile
The presence of two iodine atoms in a relatively small organic framework fundamentally alters the X-ray scattering behavior of the crystal. Iodine has a massive electron cloud, which dominates the diffraction phases but also introduces severe X-ray absorption. Understanding these quantitative parameters is the first step in designing a successful experiment.
Table 1: Quantitative Crystallographic Parameters & Rationale
| Parameter | Typical Value / Specification | Mechanistic Rationale |
| Chemical Formula | C₆H₃I₂NO₃ | High mass fraction of Iodine dictates the overall scattering power and absorption behavior. |
| Formula Weight | 390.90 g/mol | The heavy-atom effect allows for rapid intrinsic phasing but risks masking lighter atoms (C, N, O). |
| X-ray Source | Mo-Kα ( | Minimizes severe absorption and fluorescence artifacts associated with Cu-Kα radiation[1]. |
| Data Collection Temp. | 100(2) K | Suppresses dynamic disorder and reduces thermal ellipsoids, crucial for resolving H-atoms near heavy nuclei. |
| Absorption Coeff. ( | ~ 6.0 - 8.0 mm⁻¹ | A high linear absorption coefficient necessitates rigorous multi-scan empirical correction[2]. |
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes a specific checkpoint to verify the physical validity of the data before proceeding to the next step.
Workflow for crystal structure determination of heavy-atom derivatives.
Protocol A: Crystallization via Vapor Diffusion
Because 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid contains multiple strong hydrogen-bonding sites, standard slow evaporation often yields microcrystalline powders due to rapid, uncontrollable nucleation.
-
Dissolution: Dissolve 10 mg of the compound in 1 mL of a polar aprotic solvent (e.g., DMF or DMSO). Causality: The highly polar solvent disrupts the strong intermolecular carboxylic acid dimers, allowing the molecules to exist as solvated monomers.
-
Layering: Place the solution in a 2-dram inner vial. Place this inside a 20-mL outer vial containing 3 mL of a volatile antisolvent (e.g., diethyl ether).
-
Equilibration: Seal the outer vial. The vapor pressure differential drives the slow diffusion of the antisolvent into the DMF, gently lowering the solubility and promoting the growth of single, macroscopic crystals.
-
Validation Checkpoint: Examine the crystals under polarized light. A valid single crystal will extinguish light uniformly at specific rotation angles. If the crystal shows patchy extinction, it is twinned and should be discarded.
Protocol B: Data Collection & Absorption Correction
The selection of the X-ray source is the most critical decision. Because the mass absorption coefficient (
-
Mounting: Coat the crystal in paratone oil, mount it on a MiTeGen loop, and immediately transfer it to the 100 K nitrogen cold stream.
-
Collection: Collect high-redundancy data (minimum redundancy of 4.0) using
and scans. -
Integration & Correction: Integrate frames using SAINT. Apply a multi-scan empirical absorption correction using SADABS. SADABS exploits the redundancy of the data to model an absorption surface, correcting for both true absorption and variations in the irradiated crystal volume[2].
-
Validation Checkpoint: Evaluate the
(internal agreement factor) before and after SADABS. A successful correction for a diiodo compound should drop the from to . If remains high, higher-order spherical harmonics must be applied in the SADABS configuration.
Protocol C: Structure Solution and Refinement
-
Solution: Execute structure solution using SHELXT. The intrinsic phasing algorithm is highly efficient for heavy-atom structures. It bypasses traditional Patterson methods, locating the iodine atoms instantly and assigning the correct space group based on calculated
phase angles[3]. -
Refinement: Refine the model using full-matrix least-squares on
in SHELXL. Apply anisotropic displacement parameters to all non-hydrogen atoms. -
Hydrogen Treatment: Locate the hydroxyl and carboxylic acid protons in the difference Fourier map. Refine them with distance restraints (DFIX) to ensure chemically sensible O-H distances, while allowing their torsion angles to refine freely to optimize hydrogen bonding networks.
-
Validation Checkpoint: Inspect the final difference Fourier map (
). The largest unassigned electron density peaks (Q-peaks) should be and located symmetrically around the heavy iodine atoms (these are standard Fourier truncation ripples). Peaks in chemically unreasonable positions indicate missed twinning or inadequate absorption correction.
Supramolecular Analysis: Hydrogen vs. Halogen Bonding
Once the structure is refined, the physical chemistry of the crystal packing reveals a complex hierarchy of interactions. 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid is a classic example of a system driven by competing non-covalent forces.
The highly polarizable iodine atoms exhibit a
Hierarchical self-assembly driven by competing hydrogen and halogen bonds.
Mechanistic Insights into Packing
-
Primary Synthons (Hydrogen Bonds): The carboxylic acid group typically forms the classic
homodimer motif. The hydroxyl group at the C5 position acts as a strong donor, often bridging to the pyridine nitrogen of an adjacent molecule. -
Secondary Synthons (Halogen Bonds): The C4 and C6 iodines engage in
interactions with the carbonyl oxygen. Because the -hole is strictly localized along the C-I axis, these bonds are highly directional (angles approaching 180°). This orthogonality allows halogen bonds to cross-link the 1D hydrogen-bonded chains into a robust 3D supramolecular framework, a phenomenon heavily exploited in modern crystal engineering[5].
References
- SADABS User Manual. University of Kentucky / Bruker AXS.
- Halogen Bonding in Hypervalent Iodine Compounds. National Institutes of Health (NIH).
- Comparison of N···I and N···O Halogen Bonds in Organoiodine Cocrystals of Heterocyclic Aromatic Diazine Mono-N-oxides. Crystal Growth & Design (ACS).
- SHELXT – Integrated space-group and crystal-structure determination. Semantic Scholar / Acta Crystallographica.
- The benefits of Cu Kβ radiation for the single-crystal X-ray structure determination of crystalline sponges. National Institutes of Health (NIH).
Sources
- 1. The benefits of Cu Kβ radiation for the single-crystal X-ray structure determination of crystalline sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xray.uky.edu [xray.uky.edu]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Halogen Bonding in Hypervalent Iodine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis and Characterization of 4,6-Diiodo-5-hydroxypicolinic Acid: A Comprehensive Protocol
Introduction & Mechanistic Rationale
The halogenation of functionalized pyridines is a critical transformation in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and anthelmintic agents [1]. 5-Hydroxypicolinic acid (5-hydroxy-pyridine-2-carboxylic acid) serves as a highly versatile scaffold. However, the pyridine ring is inherently electron-deficient and notoriously resistant to electrophilic aromatic substitution (EAS).
To overcome this energy barrier, the reaction design leverages the strong electron-donating properties of the C-5 hydroxyl group. By conducting the iodination in a strongly alkaline medium (e.g., 25% aqueous ammonia), the hydroxyl group is deprotonated to form a highly nucleophilic phenoxide-like species (pyridinolate). This intermediate pushes electron density into the pyridine ring via resonance, specifically activating the positions ortho and para to the oxygen atom. Because the para position (C-2) is sterically and electronically blocked by the carboxylic acid moiety, electrophilic attack is exclusively directed to the ortho positions (C-4 and C-6) [2].
To achieve complete diiodination, an excess of the electrophile is required. Since molecular iodine (
Fig 1: Mechanistic logic of base-catalyzed electrophilic aromatic diiodination.
Reagent Quantities & Materials
The following stoichiometric table is optimized for a 10.0 mmol scale synthesis of 4,6-diiodo-5-hydroxypicolinic acid. The use of 2.5 equivalents of iodine ensures that the reaction is driven to the di-substituted product, avoiding mixtures of mono-iodo intermediates.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Concentration / Moles | Function |
| 5-Hydroxypicolinic acid | 139.11 | 1.0 | 1.39 g | 10.0 mmol | Starting Material |
| Iodine ( | 253.81 | 2.5 | 6.35 g | 25.0 mmol | Electrophile |
| Potassium Iodide (KI) | 166.00 | 7.5 | 12.45 g | 75.0 mmol | Solubilizing Agent |
| 25% Aqueous Ammonia | 17.03 | Excess | 40 mL | ~530 mmol | Base / Primary Solvent |
| Distilled Water | 18.02 | N/A | 60 mL | N/A | Co-solvent for |
| 10% Citric Acid (aq) | 192.12 | As needed | ~50 mL | N/A | Quench / Acidifier |
| Ethyl Acetate (EtOAc) | 88.11 | N/A | 150 mL | N/A | Extraction Solvent |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Visual cues and pH checkpoints are integrated to ensure the reaction is proceeding as mechanistically intended.
Phase 1: Preparation of Reagents
-
Substrate Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-hydroxypicolinic acid (1.39 g, 10.0 mmol) in 25% aqueous ammonia (40 mL). Stir at ambient temperature until complete dissolution is achieved.
-
Validation Check: The solution should become clear and slightly yellow, confirming the formation of the highly soluble ammonium pyridinolate salt.
-
-
Electrophile Preparation: In a separate 100 mL Erlenmeyer flask, dissolve Potassium Iodide (12.45 g, 75.0 mmol) in distilled water (60 mL). Once fully dissolved, add Iodine (6.35 g, 25.0 mmol) in portions. Stir vigorously until no solid iodine remains.
-
Validation Check: The formation of a deep, opaque red-brown solution confirms the successful generation of the triiodide (
) complex.
-
Phase 2: Reaction Execution
-
Dropwise Addition: Attach an addition funnel to the round-bottom flask containing the substrate. Transfer the
solution to the funnel and add it dropwise to the strongly alkaline substrate solution over a period of 30–45 minutes at ambient temperature. -
Incubation: Once the addition is complete, cover the flask with aluminum foil to protect the light-sensitive iodinated intermediates from photolytic degradation. Allow the mixture to stir at ambient temperature overnight (12–16 hours).
-
Validation Check: As the electrophilic substitution consumes the
ions, the intense dark brown color of the reaction mixture will gradually fade to a lighter orange/amber hue.
-
Phase 3: Workup and Isolation
-
Isoelectric Precipitation/Extraction: Transfer the reaction mixture to a beaker and cool it in an ice bath to 0–5 °C. Slowly add 10% aqueous citric acid dropwise while continuously monitoring the pH.
-
Critical Causality: The pH must be carefully adjusted to 3.0–4.0 . This specific range represents the isoelectric point of the product. It ensures the carboxylic acid is protonated (neutralizing the molecule for organic extraction) while preventing the over-acidification that would protonate the pyridine nitrogen (which would trap the product in the aqueous layer as a salt).
-
-
Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
-
Washing & Drying: Combine the organic layers and wash with saturated brine (1 × 50 mL) to remove residual water and water-soluble impurities. Dry the organic phase over anhydrous Magnesium Sulfate (
). -
Concentration: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude 4,6-diiodo-5-hydroxypicolinic acid as a solid.
-
Purification: The crude product can be purified via recrystallization from a minimal amount of hot ethanol/water, or via flash column chromatography (DCM/MeOH gradient) if high-purity analytical standards are required.
Fig 2: Step-by-step workflow for the diiodination of 5-hydroxypicolinic acid.
Analytical Characterization & Troubleshooting
To verify the structural integrity of the synthesized 4,6-diiodo-5-hydroxypicolinic acid, the following analytical signatures should be confirmed:
-
Reaction Monitoring (TLC): Perform TLC on silica gel plates using a solvent system of DCM:MeOH:Acetic Acid (90:9:1). The diiodo product will exhibit a significantly higher
value than the highly polar starting material due to the lipophilic nature of the heavy iodine atoms. The product is strongly UV-active at 254 nm. -
Mass Spectrometry (ESI-MS): In negative ion mode, look for the
peak. The presence of two iodine atoms will result in a distinct isotopic mass shift. The expected exact mass for is 390.82 Da; thus, the peak will appear at m/z ~389.8. -
H NMR (DMSO-
): The starting material exhibits two distinct aromatic protons. In the fully diiodinated product, the ortho positions (C-4 and C-6) are substituted. Consequently, the aromatic region of the NMR spectrum will be entirely devoid of proton signals, providing definitive proof of complete 4,6-di-substitution.
Troubleshooting: If mono-iodo derivatives (e.g., 6-iodo-5-hydroxypicolinic acid) are detected via MS, it indicates incomplete electrophilic conversion. This is typically caused by insufficient alkalinity (failing to fully form the phenoxide) or loss of iodine vapor. Ensure the ammonia solution is fresh and tightly sealed during the overnight incubation.
References
- Bicyclic hydroxamic acids useful as inhibitors of mammalian histone deacetylase activity. World Intellectual Property Organization. Patent WO2017108282A1.
- Pyridineamine compounds useful as pim kinase inhibitors. United States Patent and Trademark Office. Patent US20160347735A1.
-
Chemistry Of Heterocyclic Compounds. Volume 14. Pyridine And Its Derivatives. Part III. Klingsberg, E. (Ed.). Interscience Publishers. Available at:[Link]
Application Notes and Protocols for the Utilization of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic Acid as a Versatile Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
These application notes provide a comprehensive technical guide for the use of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid as a foundational scaffold in drug discovery programs. This document outlines the strategic rationale for its use, detailed protocols for its synthesis and derivatization, and methodologies for subsequent biological evaluation.
Introduction: The Strategic Value of the 5-Hydroxy-4,6-diiodopyridine-2-carboxylic Acid Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs.[1][2] Its unique physicochemical properties, including its basicity, ability to form hydrogen bonds, and aromatic nature, make it a versatile core for interacting with biological targets.[1] The strategic incorporation of iodine atoms and a carboxylic acid moiety onto a 5-hydroxypyridine core, as in the case of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid, offers several distinct advantages for drug discovery:
-
Multi-directional Derivatization: The two iodine atoms at the 4 and 6 positions serve as versatile handles for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical functionalities. The differential reactivity of the C-I bonds may allow for selective and sequential derivatization.
-
Modulation of Physicochemical Properties: The presence of two heavy iodine atoms significantly influences the molecule's lipophilicity, polarizability, and potential for halogen bonding, a valuable interaction in protein-ligand binding.
-
Bioisosteric Potential: The carboxylic acid group provides a key interaction point with many biological targets, often mimicking the carboxylate side chains of amino acids. It can also be modified or replaced with other bioisosteric groups to fine-tune the compound's properties.[3][4]
-
Three-Dimensional Diversity: The ability to introduce different substituents at the 4 and 6 positions allows for the exploration of three-dimensional chemical space, which is crucial for optimizing binding affinity and selectivity for a target protein.
This guide will provide the necessary protocols to synthesize, derivatize, and evaluate compounds based on this promising scaffold.
Synthesis of the Scaffold: 5-Hydroxy-4,6-diiodopyridine-2-carboxylic Acid
The synthesis of the target scaffold can be achieved in a two-step process starting from commercially available materials. The first step involves the synthesis of the precursor, 5-hydroxypyridine-2-carboxylic acid, followed by a one-pot di-iodination.
Synthesis of 5-Hydroxypyridine-2-carboxylic Acid
A plausible synthetic route to 5-hydroxypyridine-2-carboxylic acid involves the oxidation of a protected precursor, 5-(benzyloxy)-2-methylpyridine, followed by deprotection.[3]
Protocol 2.1: Synthesis of 5-Hydroxypyridine-2-carboxylic Acid
Step 1: Oxidation of 5-(benzyloxy)-2-methylpyridine
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-(benzyloxy)-2-methylpyridine (1.0 eq) in a mixture of water and pyridine.
-
Heat the solution to 80-90°C.
-
Slowly add a solution of potassium permanganate (KMnO₄, 3.0 eq) in water to the reaction mixture over 2-3 hours. Maintain the temperature below 100°C.
-
After the addition is complete, continue to stir the mixture at 90°C until the purple color of the permanganate has disappeared (typically 4-6 hours).
-
While still hot, filter the reaction mixture through a pad of celite to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.
-
Cool the filtrate to room temperature and acidify to pH 3-4 with concentrated hydrochloric acid (HCl).
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-(benzyloxy)pyridine-2-carboxylic acid.
Step 2: Debenzylation to 5-Hydroxypyridine-2-carboxylic Acid
-
To a solution of 5-(benzyloxy)pyridine-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate), add a catalytic amount of palladium on carbon (10% Pd/C, 0.05 eq).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS, typically 4-8 hours).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain 5-hydroxypyridine-2-carboxylic acid.
Iodination of 5-Hydroxypyridine-2-carboxylic Acid
A one-pot iodination of hydroxypyridines using molecular iodine and iodic acid provides a high-yielding method to introduce two iodine atoms onto the pyridine ring.[5][6][7] The electron-donating hydroxyl group directs the iodination to the ortho and para positions.
Protocol 2.2: Synthesis of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic Acid
-
In a round-bottom flask, suspend 5-hydroxypyridine-2-carboxylic acid (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and ethanol.
-
Add molecular iodine (I₂, 2.2 eq) and iodic acid (HIO₃, 0.8 eq) to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color of iodine disappears.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid.
Derivatization of the Scaffold: Exploring Chemical Diversity
The two iodine atoms at the 4- and 6-positions of the scaffold are amenable to a variety of palladium-catalyzed cross-coupling reactions. The general order of reactivity for halogens in these reactions is I > Br > Cl, suggesting that the iodine atoms can be selectively functionalized.[8] By carefully controlling the reaction conditions, it may be possible to achieve mono- or di-functionalization.
}
Caption: Derivatization potential of the scaffold.Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide.[9]
Protocol 3.1: Mono-Arylation via Suzuki-Miyaura Coupling
-
To a degassed solution of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid (1.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water), add the desired arylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the mono-arylated product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10]
Protocol 3.2: Mono-Alkynylation via Sonogashira Coupling
-
To a degassed solution of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine or diisopropylamine).
-
Stir the reaction mixture under an inert atmosphere at room temperature or slightly elevated temperature (40-60°C) for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[11][12]
Protocol 3.3: Mono-Amination via Buchwald-Hartwig Amination
-
To a solution of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid (1.0 eq) in a dry, degassed solvent (e.g., toluene or dioxane), add the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 eq), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).
-
Heat the reaction mixture under an inert atmosphere at 90-110°C for 8-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Biological Evaluation of a Library of Derivatives
Once a library of derivatives has been synthesized, a systematic biological evaluation is necessary to identify compounds with desired activities. The choice of assays will depend on the therapeutic target of interest. Below are general protocols for initial screening against common drug target classes.
}
Caption: General workflow for biological evaluation.Enzyme Inhibition Assays
Enzyme inhibitors are a major class of therapeutic agents.[13][14] A variety of assay formats can be used to screen for enzyme inhibition.
Protocol 4.1: General Enzyme Inhibition Assay (e.g., Kinase Assay)
-
Prepare a stock solution of the test compounds in DMSO.
-
In a microplate, add the enzyme, the appropriate buffer, and any necessary co-factors.
-
Add the test compounds at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the enzyme with the compounds for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (e.g., ATP and a peptide substrate for a kinase).
-
Allow the reaction to proceed for a specific time.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
G-Protein Coupled Receptor (GPCR) Activation/Inhibition Assays
GPCRs are a large family of cell surface receptors that are important drug targets.[15][16] Assays to measure GPCR activation or inhibition often rely on detecting changes in downstream signaling molecules.
Protocol 4.2: GPCR-Mediated cAMP Assay
-
Plate cells expressing the target GPCR in a microplate and culture overnight.
-
Wash the cells with an appropriate assay buffer.
-
For antagonist screening, pre-incubate the cells with the test compounds for a set time.
-
Stimulate the cells with a known agonist for the GPCR. For agonist screening, add the test compounds directly.
-
Incubate for a specific time to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Cell Viability and Cytotoxicity Assays
These assays are crucial for assessing the general toxicity of the synthesized compounds and for identifying potential anticancer agents.[1][2]
Protocol 4.3: MTT Cell Viability Assay
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a set period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Data Presentation and Interpretation
All quantitative data from the biological assays should be summarized in a clear and organized manner to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: Example Data Summary for a Library of Derivatives
| Compound ID | R¹ (at C4) | R² (at C6) | Target Enzyme IC₅₀ (µM) | Target GPCR IC₅₀ (µM) | Cancer Cell Line IC₅₀ (µM) |
| Scaffold | I | I | >100 | >100 | >100 |
| Deriv-001 | Phenyl | I | 15.2 | >100 | 50.1 |
| Deriv-002 | I | Phenyl | 25.8 | >100 | 75.3 |
| Deriv-003 | Phenyl | Phenyl | 5.1 | 89.4 | 12.5 |
| Deriv-004 | 4-Fluorophenyl | I | 8.7 | >100 | 22.4 |
| ... | ... | ... | ... | ... | ... |
Conclusion
The 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid scaffold represents a highly versatile and strategically valuable starting point for the discovery of novel bioactive molecules. Its facile synthesis and the potential for selective, multi-directional derivatization provide access to a vast and diverse chemical space. The protocols outlined in these application notes offer a robust framework for researchers to synthesize, functionalize, and evaluate compounds based on this promising scaffold, thereby accelerating the identification of new lead compounds for a wide range of therapeutic targets.
References
-
European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. [Link]
-
Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. [Link]
-
G-Biosciences. (2025). The Role of Cell Viability Studies in Modern Drug Development. [Link]
-
American Journal of Physiology-Cell Physiology. (2017). Recent progress in assays for GPCR drug discovery. [Link]
-
Taylor & Francis. (n.d.). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. [Link]
-
Biobide. (n.d.). What is an Inhibition Assay?[Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Chem-Impex. (n.d.). 5-Hydroxy-pyridine-2-carboxylic acid. [Link]
-
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Arkivoc. (2006). Regioselective iodination of hydroxylated aromatic ketones. [Link]
-
PubMed. (2009). One-pot iodination of hydroxypyridines. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Bentham Science Publisher. (2020). Eco-friendly and Green Procedure for Iodination of Reactive Aromatics Using PEG 400-I2/HIO3 Combination. [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
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- 4. 5-HYDROXYPYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. benthamscience.com [benthamscience.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Allosteric Modulation of Purine and Pyrimidine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Cross-Coupling of 4,6-Diiodopyridine Derivatives
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling functionalization of 4,6-diiodopyridine derivatives. This scaffold is a pivotal building block in medicinal chemistry and materials science. The high and differential reactivity of its two carbon-iodine bonds presents unique opportunities for controlled, sequential diversification. This document elucidates the core principles of reactivity, provides field-proven insights into optimizing reaction conditions, and offers step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Introduction: The Strategic Value of 4,6-Diiodopyridine
Nitrogen-containing heterocycles are privileged scaffolds in discovery chemistry.[1] Among them, substituted pyridines are core components of numerous FDA-approved drugs and advanced materials. The 4,6-diiodopyridine framework is an exceptionally valuable starting material due to the high reactivity of the carbon-iodine (C-I) bond in palladium-catalyzed cross-coupling reactions. The general reactivity trend for halogens in such transformations is I > Br > Cl, making iodo-substituted heteroarenes ideal substrates for reactions under mild conditions.[2]
The primary challenge and opportunity in working with 4,6-diiodopyridine lies in controlling selectivity. While the two C-I bonds at the C4 and C6 positions are electronically similar due to their γ- and α-relationship to the ring nitrogen, subtle steric and electronic differences can be exploited. More commonly, selectivity between mono- and di-substitution is controlled through careful modulation of reaction stoichiometry, temperature, and time. This allows for a powerful strategy of sequential functionalization, enabling the precise and controlled construction of complex, unsymmetrically substituted pyridine derivatives.[3]
This guide will detail the methodologies for three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis:
-
Suzuki-Miyaura Coupling: For the introduction of aryl, heteroaryl, and alkyl moieties.[4][5]
-
Sonogashira Coupling: For the installation of alkynyl groups, which serve as versatile handles for further transformation.[6][7]
-
Buchwald-Hartwig Amination: For the direct formation of C-N bonds, a critical step in the synthesis of many pharmaceuticals.[8][9]
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) and C(sp²)–C(sp³) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C-C bonds, owing to the operational simplicity, mild reaction conditions, and the commercial availability and stability of a vast array of boronic acids and their derivatives.[4][5]
Mechanistic Rationale & Key Parameters
The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[10] The key steps are: (1) Oxidative addition of the aryl iodide to the Pd(0) complex, (2) Transmetalation of the organic group from the boron atom to the palladium center, a step facilitated by a base, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Expertise & Experience: Causality Behind Component Selection
-
Ligands: The choice of phosphine ligand is critical. For simple couplings, triphenylphosphine (PPh₃) may suffice. However, for more challenging substrates or to improve reaction rates and yields, electron-rich and sterically bulky biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are superior.[12] These ligands promote the oxidative addition and reductive elimination steps.
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[11] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. Cs₂CO₃ is often effective in difficult couplings due to its high solubility in organic solvents.[13] The choice of base must be compatible with any sensitive functional groups on the substrates.
-
Solvent: Aprotic solvents are standard. Toluene, 1,4-dioxane, and DMF are common choices, often with the addition of water to aid in dissolving the inorganic base and facilitating the transmetalation step. All solvents must be rigorously deoxygenated to prevent oxidation and deactivation of the Pd(0) catalyst.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition for Mono-arylation | Condition for Di-arylation | Rationale & Insights |
| Aryl Boronic Acid | 1.0 - 1.2 equivalents | 2.2 - 2.5 equivalents | Stoichiometry is the primary tool for controlling selectivity. |
| Pd Catalyst | Pd(OAc)₂ (1-3 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (2-4 mol%) | Higher catalyst loading may be needed for the second, slower coupling. |
| Ligand | PPh₃ (4-12 mol%) or XPhos (2-6 mol%) | XPhos (4-8 mol%) or Ad₂PnBu (6-10 mol%) | Bulky ligands like Ad₂PnBu can facilitate coupling at sterically hindered positions.[14] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | Cs₂CO₃ or K₃PO₄ (3-4 equiv.) | A stronger or more soluble base can accelerate the reaction. |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (10:1) | Dioxane/H₂O (4:1) or DMF | DMF can increase reaction rates but may require careful temperature control. |
| Temperature | 60 - 80 °C | 90 - 110 °C | Higher temperatures drive the reaction to completion for full substitution. |
| Time | 2 - 6 hours | 12 - 24 hours | Monitor by TLC/LC-MS to avoid over-reaction or decomposition. |
Protocol: Mono-Arylation of 4,6-Diiodopyridine
This protocol is a self-validating system. Successful formation of the mono-arylated product confirms the activity of the catalyst and the viability of the conditions, setting the stage for subsequent functionalization.
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 4,6-diiodopyridine (1.0 equiv.), the aryl boronic acid (1.1 equiv.), and K₃PO₄ (2.5 equiv.).
-
Catalyst/Ligand Addition: In a glovebox or under a strong flow of argon, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, deoxygenated 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Degassing: Subject the mixture to three cycles of vacuum-backfill with argon.
-
Reaction: Heat the reaction mixture in an oil bath at 80 °C. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the appearance of the product spot.
-
Workup: Upon completion (typically 2-4 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure mono-arylated product.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6][15] This reaction is exceptionally valuable as the resulting alkynyl group is a rigid linker and a versatile synthetic handle for further transformations like click chemistry, hydrogenations, or cyclizations.
Mechanistic Rationale & Key Parameters
The reaction uniquely employs a dual-catalyst system. A palladium catalyst drives the main cross-coupling cycle, similar to the Suzuki reaction, while a copper(I) co-catalyst activates the alkyne.[16] The copper cycle involves the formation of a copper(I) acetylide, which is the active species that undergoes transmetalation with the Pd(II)-aryl intermediate. An amine base is required to neutralize the hydrogen halide byproduct and deprotonate the terminal alkyne.[7]
Caption: Dual catalytic cycles of the Sonogashira coupling reaction.
Expertise & Experience: Causality Behind Component Selection
-
Catalyst System: The classic system is a combination of a Pd(II) source like PdCl₂(PPh₃)₂ and a Cu(I) salt, typically CuI.[7] The Pd catalyst functions as in other cross-couplings, while the CuI is essential for activating the alkyne. Copper-free versions exist but often require different ligands or stronger bases.[17]
-
Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) serves a dual purpose: it acts as the base to deprotonate the alkyne and as a solvent.[7] Its basicity is sufficient to neutralize the HI formed during the reaction.
-
Solvent: Anhydrous and deoxygenated solvents are critical. DMF or THF are common choices, although using excess Et₃N as both base and solvent is also effective. The primary concern is preventing the oxidative homo-coupling of the alkyne (Glaser coupling), which is suppressed under anaerobic conditions.
-
Temperature: Sonogashira couplings can often be run at or slightly above room temperature, making them suitable for substrates with thermally sensitive functional groups.[6]
Data Summary: Sonogashira Coupling Conditions
| Parameter | Condition for Mono-alkynylation | Condition for Di-alkynylation | Rationale & Insights |
| Terminal Alkyne | 1.1 - 1.3 equivalents | 2.5 - 3.0 equivalents | Excess alkyne is often used to ensure complete consumption of the halide. |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-3 mol%) | PdCl₂(PPh₃)₂ (3-5 mol%) | A robust and commercially available precatalyst. |
| Cu(I) Co-catalyst | CuI (1-5 mol%) | CuI (2-10 mol%) | Essential for the standard mechanism; must be high purity. |
| Base | Et₃N or DIPEA (2-4 equiv.) | Et₃N or DIPEA (4-6 equiv.) | Acts as both base and often a co-solvent. |
| Solvent | DMF or THF | DMF or Et₃N | Ensure solvent is rigorously degassed to prevent alkyne homo-coupling. |
| Temperature | 25 - 60 °C | 60 - 80 °C | Mild conditions are a key advantage of this reaction. |
| Time | 4 - 12 hours | 12 - 24 hours | Monitor carefully to prevent side reactions. |
Protocol: Di-alkynylation of 4,6-Diiodopyridine
-
Inert Atmosphere Setup: To a dry Schlenk flask under an argon atmosphere, add 4,6-diiodopyridine (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Solvent and Reagent Addition: Add anhydrous, deoxygenated DMF via syringe, followed by triethylamine (4.0 equiv.). Stir for 10 minutes.
-
Alkyne Addition: Add the terminal alkyne (2.5 equiv.) dropwise to the stirring mixture.
-
Reaction: Heat the reaction to 70 °C. Monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.[7]
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired di-alkynylated pyridine.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds by coupling amines with aryl halides.[8] It has largely replaced harsher classical methods and offers broad substrate scope and functional group tolerance, making it indispensable in pharmaceutical synthesis.[9][18]
Mechanistic Rationale & Key Parameters
Similar to other palladium-catalyzed cross-couplings, the reaction begins with oxidative addition of the aryl iodide to a Pd(0) complex. The key differentiating step is the subsequent coordination of the amine and deprotonation by a strong base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst.[19]
Sources
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. jocpr.com [jocpr.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Advanced Application Note: Regioselective Functionalization of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic Acid via Palladium-Catalyzed Cross-Coupling
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.
Strategic Overview and Scientific Rationale
The compound 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid (CAS 60728-71-4) is a highly functionalized pyridine intermediate with significant potential in the development of novel therapeutics and radiocontrast agents[1],[2]. However, its dense functionalization—comprising a carboxylic acid at C2, a hydroxyl group at C5, and two iodine atoms at C4 and C6—presents a complex chemoselective and regioselective challenge for late-stage diversification.
The Protection Imperative
Direct palladium-catalyzed cross-coupling on the unprotected substrate is highly inefficient. Compounds bearing labile protons (such as primary amines, carboxylic acids, and alcohols) are generally unsuitable coupling partners in standard Suzuki-Miyaura or Sonogashira reactions without prior protection[3]. The acidic C2-carboxylic acid and C5-hydroxyl protons can rapidly quench organometallic reagents, consume the stoichiometric base required for the catalytic cycle, or induce catalyst-poisoning protodecarboxylation. Therefore, a global protection strategy (methylation) is the critical first step to ensure a robust, electronically stable intermediate.
Regioselectivity Rationale: C6 vs. C4
Once protected, the intermediate possesses two reactive C–I bonds. In dihalogenated heteroarenes, cross-coupling site selectivity is fundamentally dictated by the bond dissociation energy (BDE) and the intrinsic electrophilicity of the C–X bond[4],[5]. The halogen proximal to the heteroatom (the C6 position,
Because the inductive electron-withdrawing effect of the nitrogen atom lowers the activation energy for oxidative addition, mononuclear Pd(0) catalysts will preferentially insert into the C6–I bond[5],[6]. This electronic dichotomy allows for highly predictable, sequential, and orthogonal functionalization: an initial Suzuki-Miyaura coupling at C6, followed by a Sonogashira alkynylation at C4[6].
Mechanistic and Workflow Visualizations
Sequential functionalization workflow for 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid.
Palladium-catalyzed regioselective oxidative addition favoring the C6 position over C4.
Quantitative Data: C6 Suzuki-Miyaura Optimization
To achieve maximum regioselectivity at the C6 position without inducing over-arylation at C4, catalyst and base selection are paramount. Bulky ligands (e.g., P
| Catalyst System | Base | Solvent | Temp (°C) | Total Yield (%) | C6:C4 Selectivity |
| Pd(PPh | Na | 1,4-Dioxane | 80 | 75% | > 20:1 |
| Pd(dppf)Cl | K | Toluene | 90 | 88% | > 20:1 |
| Pd(OAc) | KOH (aq) | CH | 70 | 82% | 15:1 |
| Pd | Cs | 1,4-Dioxane | 100 | 45% | 5:1 (Over-arylation) |
Table 1: Optimization parameters for the regioselective Suzuki-Miyaura cross-coupling at the C6 position.
Step-by-Step Experimental Protocols
Protocol 1: Global Protection (Methylation)
Objective: Mask the acidic C2-carboxylic acid and C5-hydroxyl groups to prevent catalyst poisoning.
-
Setup: In a flame-dried round-bottom flask under N
, dissolve 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M). -
Base Addition: Add finely powdered K
CO (3.0 equiv, 30 mmol). Stir for 15 minutes at room temperature to allow for deprotonation. -
Alkylation: Dropwise add Methyl Iodide (MeI) (2.5 equiv, 25 mmol) via syringe.
-
Reaction Monitoring: Stir the mixture at 40 °C for 4 hours. Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar starting material (
) will be fully consumed, replaced by a distinct, less polar UV-active spot ( ). -
Workup: Quench with cold water and extract with EtOAc (3
50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na SO , and concentrate in vacuo to yield methyl 5-methoxy-4,6-diiodopyridine-2-carboxylate .
Protocol 2: Regioselective Suzuki-Miyaura Coupling at C6
Objective: Exploit the heightened electrophilicity of the
-
Setup: To a Schlenk tube, add the protected diiodopyridine from Protocol 1 (1.0 equiv, 5 mmol), the desired arylboronic acid (1.05 equiv, 5.25 mmol—strict stoichiometric control prevents C4 over-arylation), and Pd(dppf)Cl
(0.05 equiv, 5 mol%). -
Solvent & Base: Add degassed Toluene (20 mL) and 2M aqueous K
PO (2.0 equiv, 10 mmol). -
Reaction: Seal the tube and heat to 90 °C for 8 hours. Self-Validation Check: The mixture will transition from a yellow suspension to a dark brown solution as the active Pd(0) species forms and enters the catalytic cycle.
-
Workup: Cool to room temperature, dilute with water, and extract with DCM. Purify via flash column chromatography to isolate the C6-aryl-C4-iodo intermediate .
Protocol 3: Sonogashira Coupling at C4
Objective: Functionalize the remaining
-
Setup: In a dry flask under Ar, dissolve the C6-aryl-C4-iodo intermediate (1.0 equiv, 3 mmol) and Pd(PPh
) Cl (0.05 equiv, 5 mol%) in anhydrous THF (15 mL) and anhydrous Et N (5 mL). -
Activation: Add CuI (0.1 equiv, 10 mol%). Self-Validation Check: Upon addition of CuI, the solution will rapidly darken to a deep brown/black, confirming the formation of the active copper acetylide species.
-
Coupling: Slowly add the terminal alkyne (1.2 equiv, 3.6 mmol). Stir at 60 °C for 6 hours.
-
Workup: Filter the mixture through a pad of Celite to remove copper salts, concentrate the filtrate, and purify via chromatography to yield the C6-aryl-C4-alkynyl intermediate .
Protocol 4: Global Deprotection
Objective: Reveal the native carboxylic acid and hydroxyl groups.
-
Ether Cleavage: Dissolve the fully functionalized intermediate in anhydrous DCM at -78 °C. Slowly add BBr
(1.0 M in DCM, 3.0 equiv). Allow to warm to room temperature and stir for 4 hours. Self-Validation Check: Quench carefully with MeOH at 0 °C; the reaction is highly exothermic and will evolve HBr gas. Concentrate in vacuo. -
Ester Hydrolysis: Dissolve the crude residue in THF/H
O (1:1). Add LiOH·H O (5.0 equiv) and stir at room temperature for 12 hours. -
Isolation: Acidify the aqueous layer to pH 3 using 1M HCl. The fully functionalized 5-hydroxy-pyridine-2-carboxylic acid derivative will precipitate. Filter, wash with cold water, and dry under high vacuum.
References
Sources
- 1. CAS Number List - 6 - Page 148 - Chemicalbook [chemicalbook.com]
- 2. synchem.de [synchem.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging 5-Hydroxy-4,6-diiodopyridine-2-carboxylic Acid for the Synthesis of Novel Biologically Active Mimetics
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3][4] The strategic functionalization of this privileged heterocycle offers a powerful approach to modulate pharmacological activity. This document details the synthesis and application of a novel, highly functionalized building block, 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid , for the development of biologically active mimetics. The presence of ortho and para iodine atoms on the pyridine ring, coupled with a hydroxyl group and a carboxylic acid handle, provides a versatile platform for structural elaboration and the exploration of new chemical space in drug discovery. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this key intermediate and its utilization in creating libraries of potential therapeutic agents.
Introduction: The Strategic Advantage of the 5-Hydroxy-4,6-diiodopyridine-2-carboxylic Acid Scaffold
The pyridine ring is a prevalent structural motif in a vast array of pharmaceuticals, owing to its ability to engage in various biological interactions and its favorable physicochemical properties.[1][3][5] The introduction of specific substituents onto this core can significantly influence a molecule's potency, selectivity, and pharmacokinetic profile. The title compound, 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid, has been designed as a versatile scaffold for several key reasons:
-
Multi-functional Platform: It incorporates four distinct functional groups—a pyridine nitrogen, a hydroxyl group, a carboxylic acid, and two iodine atoms—each offering unique opportunities for chemical modification.
-
Iodine as a Versatile Handle: The iodine substituents are not merely bulky halogens; they serve as valuable synthetic handles for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide range of aryl, alkyl, and alkynyl groups. This allows for the systematic exploration of structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: The presence of two iodine atoms is expected to significantly increase the lipophilicity of the molecule, which can enhance membrane permeability. Furthermore, iodine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.
-
Carboxylic Acid for Mimetic Design: The carboxylic acid moiety is a common pharmacophore in many drugs but can sometimes lead to poor pharmacokinetic properties.[6][7] This group in our target molecule can be readily modified or replaced with various bioisosteres to improve drug-like properties.[6][7]
Proposed Synthesis of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic Acid
While 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid is a novel compound, a plausible and efficient synthetic route can be devised based on established methodologies for the derivatization of pyridine rings. The proposed synthesis starts from the commercially available 5-Hydroxypyridine-2-carboxylic acid.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid.
Detailed Experimental Protocol
Step 1: Esterification of 5-Hydroxypyridine-2-carboxylic Acid
-
Rationale: Protection of the carboxylic acid as a methyl ester prevents unwanted side reactions during the subsequent iodination step.
-
Protocol:
-
To a suspension of 5-Hydroxypyridine-2-carboxylic acid (1.0 eq) in methanol (10 mL/g), add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford Methyl 5-hydroxypyridine-2-carboxylate, which can often be used in the next step without further purification.
-
Step 2: Di-iodination of Methyl 5-hydroxypyridine-2-carboxylate
-
Rationale: The electron-donating hydroxyl group activates the pyridine ring towards electrophilic substitution, directing iodination to the ortho and para positions (C4 and C6). Using a combination of molecular iodine and an oxidizing agent like iodic acid provides a potent source of electrophilic iodine.
-
Protocol:
-
Dissolve Methyl 5-hydroxypyridine-2-carboxylate (1.0 eq) in a mixture of acetic acid and water.
-
Add molecular iodine (2.5 eq) and iodic acid (1.0 eq) to the solution.
-
Heat the reaction mixture to 70-80 °C and stir for 12-24 hours, monitoring the reaction progress by LC-MS.
-
Cool the mixture to room temperature and pour it into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Methyl 5-hydroxy-4,6-diiodopyridine-2-carboxylate.
-
Step 3: Hydrolysis of the Methyl Ester
-
Rationale: The final step is the deprotection of the carboxylic acid to yield the target compound.
-
Protocol:
-
Dissolve Methyl 5-hydroxy-4,6-diiodopyridine-2-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (3.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 5-Hydroxy-4,6-diiodopyridine-2-carboxylic Acid .
-
Application in the Synthesis of Biologically Active Mimetics
The highly functionalized nature of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid makes it an exceptional starting point for generating diverse libraries of compounds for biological screening.
General Workflow for Library Synthesis
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. jchemrev.com [jchemrev.com]
- 6. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Peptide coupling reagents compatible with 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid
Application Notes & Protocols
Topic: Peptide Coupling Reagents Compatible with 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid Audience: Researchers, scientists, and drug development professionals.
Guide to Amide Bond Formation with 5-Hydroxy-4,6-diiodopyridine-2-carboxylic Acid: Reagent Selection and Optimized Protocols
Abstract
This technical guide provides a comprehensive analysis of peptide coupling strategies for the sterically hindered and functionally complex molecule, 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid. The presence of a nucleophilic phenolic hydroxyl group, a sterically demanding ortho-iodine substituent, and an electron-deficient pyridine ring presents significant challenges to achieving high-yield, chemoselective amide bond formation. The primary obstacle is the potential for O-acylation, leading to undesired ester byproducts. This document evaluates several classes of modern coupling reagents, explaining the causality behind their selection to mitigate side reactions. We present a detailed comparative analysis and provide step-by-step, field-proven protocols for uronium, phosphonium, carbodiimide, and phosphonic anhydride-based reagents, enabling researchers to make informed decisions for their synthetic campaigns.
The Unique Chemical Landscape of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid
The successful incorporation of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid into a peptide sequence requires a nuanced understanding of its inherent reactivity. Three key structural features dictate the optimal coupling strategy:
-
The Phenolic Hydroxyl Group (C5-OH): This group is nucleophilic and weakly acidic. Under basic conditions or with highly reactive acylating species, it can compete with the desired amine nucleophile, resulting in the formation of a stable ester byproduct (O-acylation). This is the principal side reaction to be controlled.
-
The Carboxylic Acid (C2-COOH): This is the intended site of activation and coupling. Its reactivity is modulated by the adjacent pyridine nitrogen and the bulky iodine atom at the C6 position.
-
The Diiodo-Substituted Pyridine Ring: The two electron-withdrawing iodine atoms decrease the electron density of the aromatic ring. This electronic effect, combined with the steric bulk of the iodine atom ortho to the carboxylic acid, can hinder the approach of both the activating reagent and the incoming amine, potentially slowing reaction kinetics.
The central challenge is, therefore, to activate the C2-carboxylic acid with sufficient reactivity to couple efficiently with an amine, while simultaneously preventing the activation and subsequent acylation of the C5-hydroxyl group.
Core Strategy: Minimizing O-Acylation through Reagent Selection
While protecting the phenolic hydroxyl with a temporary protecting group (e.g., tert-butyl ether) is a viable but lengthy strategy, a more elegant and efficient approach is to select a coupling reagent and conditions that inherently favor N-acylation over O-acylation.[1][2] The ideal reagent should generate an active intermediate that is highly reactive towards amines but only moderately reactive towards the less nucleophilic phenolic hydroxyl.
The choice of base is also critical. A non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) is preferred over simpler tertiary amines.[3] DIPEA is effective at deprotonating the carboxylic acid to form the required carboxylate and neutralizing protons generated during the reaction, but it is too bulky to deprotonate the phenolic hydroxyl group significantly or cause other side reactions.
Recommended Coupling Reagents: Mechanisms and Protocols
Based on extensive literature precedent for difficult couplings, particularly those involving phenolic side chains like Tyrosine, four classes of reagents are recommended.[4]
Uronium-type reagents are highly efficient activators.[5] Modern variants that incorporate an ethyl cyano(hydroxyimino)acetate (Oxyma) moiety, such as COMU, are particularly advantageous.[3][6] They offer coupling efficiencies comparable or superior to classic HOAt-based reagents like HATU but replace the potentially explosive benzotriazole core with the safer Oxyma group.[3][7]
-
Mechanism of Action: The carboxylate attacks the uronium salt to form a highly reactive Oxyma-ester. This active ester readily undergoes nucleophilic attack by the amine. The Oxyma leaving group is a weak acid, which helps to minimize racemization.[8]
-
Key Advantage: COMU is highly reactive, has excellent solubility, and its byproducts are water-soluble, simplifying purification.[8][9] This makes it a powerful tool for challenging couplings.
-
Caution: Like other uronium/aminium reagents, an excess of COMU relative to the carboxylic acid can lead to guanidinylation of the free amine.[10][11] Therefore, using a slight excess of the carboxylic acid or equimolar amounts is recommended.
Protocol 1: Coupling using COMU
-
In a reaction vessel, dissolve 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid (1.0 eq.) and COMU (1.05 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Add DIPEA (2.5 eq.) to the mixture and stir at room temperature for 10-15 minutes for pre-activation. A color change to yellow is often observed.[6]
-
In a separate vessel, dissolve the amine component (e.g., an amino acid ester hydrochloride, 1.2 eq.) in DMF. If it is a salt, add 1.0 eq. of DIPEA to neutralize it.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Phosphonium salts, such as PyBOP, function similarly to uronium salts by generating an active ester intermediate.[12] They are known for high coupling efficiency and low racemization.[13]
-
Mechanism of Action: The carboxylate attacks the phosphonium center, displacing a benzotriazoloxy (BtO) group to form a reactive acyloxyphosphonium intermediate. This is then attacked by the amine to form the amide bond.[12]
-
Key Advantage: Phosphonium reagents do not possess a guanidinium-like structure and therefore cannot cause the guanidinylation side reaction.[11] This makes them an excellent choice when using an excess of coupling reagent may be necessary to drive a difficult coupling to completion.
Protocol 2: Coupling using PyBOP
-
Dissolve 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid (1.0 eq.) and the amine component (1.2 eq.) in anhydrous DMF.
-
Add PyBOP (1.1 eq.) to the solution.
-
Add DIPEA (3.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 3-6 hours, monitoring by TLC or LC-MS. For very hindered couplings, the reaction may require overnight stirring.
-
Work-up and purify the product as described in Protocol 1.
Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic coupling reagents.[14] However, their use alone leads to significant racemization and potential side reactions.[15] Their efficacy is dramatically improved by the addition of nucleophilic additives.
-
Mechanism of Action: The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to an unreactive N-acylurea.[14] An additive like OxymaPure traps this intermediate by forming the corresponding Oxyma-ester, which is more stable and couples cleanly with the amine with low racemization.[3]
-
Key Advantage: EDC is cost-effective and its urea byproduct is water-soluble, making it suitable for a wide range of applications.[5] The use of OxymaPure as an additive provides the benefits of modern coupling chemistry (high efficiency, low racemization, safety) at a lower cost than pre-formed uronium/phosphonium reagents.
Protocol 3: Coupling using EDC/OxymaPure
-
Dissolve 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid (1.0 eq.), the amine component (1.2 eq.), and OxymaPure (1.2 eq.) in anhydrous DMF or a mixture of Dichloromethane (DCM) and DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq.) to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up and purify the product as described in Protocol 1.
T3P® is a cyclic anhydride of propylphosphonic acid that acts as an excellent water-immiscible coupling and dehydrating agent. It is known for its high efficiency, exceptionally low epimerization, and favorable safety profile (non-toxic, non-allergenic).[16]
-
Mechanism of Action: T3P® activates the carboxylic acid by forming a mixed phosphonic anhydride intermediate. This highly activated species is then readily attacked by the amine nucleophile.[16]
-
Key Advantage: The byproducts are water-soluble phosphonic acids, which are easily removed by an aqueous wash, leading to very clean reaction profiles and simplified purifications.[17] Its power is particularly noted in sterically demanding couplings and in large-scale synthesis.[18]
Protocol 4: Coupling using T3P®
-
Dissolve 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid (1.0 eq.) and the amine component (1.1 eq.) in a suitable aprotic solvent such as ethyl acetate or 2-MeTHF.
-
Add a tertiary base such as DIPEA or N-methylmorpholine (3.0 eq.).
-
Add T3P® (1.5 eq., typically supplied as a 50% solution in a solvent like ethyl acetate) dropwise to the mixture at room temperature. An exotherm may be observed.
-
Stir the reaction for 1-4 hours at room temperature. Monitor completion by TLC or LC-MS.
-
Upon completion, quench the reaction with water or saturated sodium bicarbonate solution.
-
Separate the organic layer. Wash sequentially with dilute acid (if a base is to be removed) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by chromatography or crystallization.
Comparative Analysis of Recommended Reagents
| Feature | COMU | PyBOP | EDC/OxymaPure | T3P® |
| Reagent Class | Uronium Salt | Phosphonium Salt | Carbodiimide + Additive | Phosphonic Anhydride |
| Relative Reactivity | Very High | High | High | Very High |
| Racemization Risk | Very Low | Very Low | Low | Very Low |
| O-Acylation Risk | Low | Low | Low-Moderate | Low |
| Key Side Reaction | Guanidinylation | None | N-Acylurea Formation | None |
| Byproducts | Water-Soluble | Organic-Soluble | Water-Soluble (EDC) | Water-Soluble |
| Safety Profile | Good (Non-explosive) | Good | Good | Excellent (Non-toxic) |
| Best Use Case | Fast, efficient couplings | Hindered couplings where excess reagent is needed | Cost-effective synthesis | Sterically demanding couplings; green chemistry |
Experimental Workflow and Decision Making
The selection of the optimal reagent depends on the specific requirements of the synthesis, such as scale, cost, and the nature of the amine coupling partner. The following workflow provides a logical path for decision-making.
Caption: Decision workflow for selecting a coupling reagent.
References
-
Pharmaffiliates. (2026, February 23). Optimizing Peptide Synthesis: The Role of COMU as a Superior Coupling Reagent. Pharmaffiliates. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2013, July 15). COMU: scope and limitations of the latest innovation in peptide acyl transfer reagents. Journal of Peptide Science. Retrieved from [Link]
-
Peptide Solutions. (n.d.). Optimizing Peptide Coupling: Key Techniques. Peptide Solutions. Retrieved from [Link]
-
DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. Retrieved from [Link]
-
Sureshbabu, V. V., & Hemantha, H. P. (2025, August 5). Novel N,S-Phenacyl Protecting Group and Its Application for Peptide Synthesis. Request PDF. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]
-
AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. Retrieved from [Link]
-
Albericio, F., et al. (2018). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Chemistry – A European Journal. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Wikipedia. Retrieved from [Link]
-
Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009, June 10). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Retrieved from [Link]
-
FooDB. (2011, September 21). Showing Compound 5-(2'-Carboxyethyl)-4,6-Dihydroxypicolinate (FDB024082). FooDB. Retrieved from [Link]
-
Tzakos, A. G., et al. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Retrieved from [Link]
-
Kauhl, P., & Jida, M. (2018). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. CORE. Retrieved from [Link]
-
Vilar, S., et al. (2017). Protecting Groups in Peptide Synthesis. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. Retrieved from [Link]
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. file.globalso.com [file.globalso.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. COMU: scope and limitations of the latest innovation in peptide acyl transfer reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. people.uniurb.it [people.uniurb.it]
- 11. 肽偶联剂选择指南 [sigmaaldrich.com]
- 12. chempep.com [chempep.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 15. peptide.com [peptide.com]
- 16. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 17. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 18. files01.core.ac.uk [files01.core.ac.uk]
Troubleshooting & Optimization
Purification techniques for removing impurities from 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid
Executive Summary
Welcome to the technical support hub for 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid . This guide addresses the specific purification challenges associated with this intermediate, commonly used in the synthesis of contrast agents and radiopharmaceuticals.
The purification of this molecule is governed by three critical chemical properties:
-
Amphoteric Nature: The presence of a carboxylic acid (
), a phenolic hydroxyl ( lowered by electron-withdrawing iodines), and a pyridine nitrogen. -
Lipophilicity: The two iodine atoms significantly increase the logP, making the molecule sparingly soluble in acidic aqueous media but highly soluble in organic solvents like DMF or DMSO.
-
Iodine Lability: The susceptibility to deiodination under harsh basic conditions or discoloration due to trapped free iodine (
).
Part 1: Troubleshooting Guide (FAQ)
Issue 1: The isolated solid has a persistent pink or violet hue.
Diagnosis: Trapped Free Iodine (
-
Immediate Fix: Do not proceed to recrystallization yet. Resuspend the solid in water and add a 10% aqueous solution of Sodium Thiosulfate (
) or Sodium Bisulfite ( ) . Stir until the color fades to off-white/pale yellow. -
Why it works: Thiosulfate reduces the colored
(oxidation state 0) to colorless iodide ions ( ), which are water-soluble and easily washed away.
Issue 2: HPLC shows a persistent impurity at RRT ~0.85 (Mono-iodinated species).
Diagnosis: Incomplete Reaction / 5-Hydroxy-6-iodopyridine-2-carboxylic acid. The 4-position is sterically more crowded than the 6-position. Under-iodination leaves the mono-substituted byproduct. Corrective Action:
-
Purification: Recrystallization from Ethanol/Water (80:20) or Acetic Acid/Water . The di-iodo species is generally less soluble in water than the mono-iodo species due to the "heavy atom effect" and increased lipophilicity.
-
Process Control: Ensure the reaction endpoint is monitored by HPLC, not just TLC. If the mono-iodo species exceeds 5%, add 0.2 eq of iodinating agent and extend reaction time before workup.
Issue 3: Low yield during acid precipitation (Isoelectric Point Missed).
Diagnosis: Incorrect pH Adjustment.
This molecule has an isoelectric point (pI). If the pH is too low (
-
Target pH: Adjust the pH of the supernatant to exactly pH 1.5 – 2.0 .
-
Technique: Use a calibrated pH meter, not paper. The heavy iodine atoms exert a strong electron-withdrawing inductive effect (-I), making the carboxylic acid stronger (lower pKa) and the pyridine nitrogen less basic than unsubstituted pyridine.
Part 2: Standard Operating Procedures (SOPs)
SOP-01: Acid-Base Impurity Removal (The "Workup")
Best for: Removing inorganic salts and unreacted starting material (5-hydroxypicolinic acid).
-
Dissolution: Suspend the crude solid in 1M NaOH (approx. 5-7 volumes). The solution should be clear and yellow (Phenolate/Carboxylate dianion form).
-
Scavenging: Add 1% w/w activated carbon. Stir for 30 minutes to absorb trace organics and oxidation byproducts. Filter through Celite.
-
Precipitation: Slowly add 3M HCl to the filtrate with vigorous stirring.
-
Critical Step: Drop the pH to 3.0 first, pause, then slowly lower to pH 1.5 .
-
-
Isolation: Stir the slurry for 1 hour at 0-5°C to maximize yield. Filter and wash with cold water (pH adjusted to 2.0).
SOP-02: Recrystallization for High Purity
Best for: Removing mono-iodo impurities and free iodine traces.
| Parameter | Specification |
| Primary Solvent | Ethanol (95%) or Glacial Acetic Acid |
| Anti-Solvent | Water |
| Ratio | 3:1 (Solvent:Water) |
| Temperature | Dissolve at reflux; Cool to 4°C |
Protocol:
-
Dissolve the crude acid in the minimum amount of boiling Ethanol (or Acetic Acid).
-
Optional: If the solution is dark, add a pinch of sodium bisulfite to the hot solution.
-
Add hot water dropwise until persistent turbidity is just observed.
-
Add a few drops of solvent to clear the solution again.
-
Allow to cool slowly to room temperature, then refrigerate.
-
Yield Expectation: 70-85% recovery.
Part 3: Process Visualization
Diagram 1: Purification Logic Flow
This decision tree guides the user through the purification strategy based on the impurity profile.
Caption: Decision matrix for selecting the appropriate purification module based on impurity profile.
Diagram 2: Solubility & Species Distribution
Understanding the protonation state is vital for yield maximization.
Caption: Solubility profile as a function of pH. The target window for isolation is narrow (pH 1.5 - 2.0).
References
-
BenchChem. Technical Support Center: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid (and derivatives). Retrieved from
-
Royal Society of Chemistry. Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols. RSC Advances, 2019.[3] Retrieved from
-
Google Patents. Process for the iodination of aromatic compounds (US20120041224A1). Retrieved from
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from
-
PubChem. 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid (Compound Summary). Retrieved from
Sources
Technical Support Center: A Guide to Minimizing Deiodination Side Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter deiodination—a common and often frustrating side reaction in organic synthesis. As your partner in the lab, our goal is to provide you with in-depth, field-proven insights to help you troubleshoot and minimize this unwanted pathway, ensuring higher yields and purer products.
Deiodination, the premature loss of an iodine atom from your starting material or intermediate, frequently competes with the desired reaction, especially in modern cross-coupling catalysis. This guide will delve into the causality behind this side reaction and provide actionable, evidence-based strategies to maintain the integrity of your carbon-iodine bond throughout the synthetic sequence.
Troubleshooting Guide: Addressing Deiodination in Your Reactions
This section addresses specific problems you might be observing at the bench. The answers are structured to not only provide a solution but to explain the underlying chemical principles.
Q1: My palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) is producing a significant amount of the simple arene (Ar-H) instead of my desired product (Ar-R). What is happening?
This is a classic case of proto-deiodination, a specific type of reductive dehalogenation where a proton (H+) replaces the iodine atom on your aromatic ring. In the context of a palladium-catalyzed cycle, this side reaction is in direct competition with the desired productive pathway.[1][2]
Causality: The catalytically active Pd(0) species is at the center of this competition. After the initial oxidative addition of your aryl iodide (Ar-I) to Pd(0) to form an Ar-Pd(II)-I complex, the reaction can diverge:
-
Desired Pathway (Transmetalation/Coupling): The Ar-Pd(II)-I complex reacts with your coupling partner (e.g., a boronic acid in a Suzuki reaction) to eventually form the desired C-C bond.[3][4][5]
-
Side Reaction (Proto-deiodination): The Ar-Pd(II)-I intermediate can instead be intercepted by a proton source in the reaction mixture. This leads to the formation of an Ar-Pd(II)-H species, which then undergoes reductive elimination to yield the undesired deiodinated product (Ar-H) and regenerates a Pd(II) species.[1][2] Another pathway involves the Pd(0) complex reacting with a proton source to form a palladium hydride, which can then react with the aryl iodide.
The diagram below illustrates this critical branching point in the catalytic cycle.
Caption: A troubleshooting workflow for diagnosing and solving deiodination issues.
References
-
Bunnett, J. F., & Gloor, B. F. (1968). Radical-induced deiodination of aryl iodides in alkaline methanol. The Journal of Organic Chemistry, 33(11), 4086–4090. [Link]
-
Heinrich, M. R. (2016). Radical Hydrodeiodination of Aryl, Alkenyl, Alkynyl, and Alkyl Iodides with an Alcoholate as Organic Chain Reductant through Electron Catalysis. PubMed. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Reddit. (2024, January 11). Spontaneous aryl iodide deiodination upon heating. r/Chempros. [Link]
-
Kumar, V. (2017). The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics. etd@IISc. [Link]
-
Smal, V., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12245–12265. [Link]
-
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
-
Thomas, D. A., et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications, 15(1), 3986. [Link]
-
Jana, A., & Sengupta, S. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry, 13(46), 11234-11252. [Link]
-
Liu, X., et al. (2020). Electrochemical access to aryl sulfides from aryl thiols and electron-rich arenes with the potassium iodide as a mediator. Electrochimica Acta, 331, 135371. [Link]
-
Carreira, E. M., & Chen, Y. (2020). Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. ETH Zürich Research Collection. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. [Link]
-
Amanote Research. (n.d.). Phosphine-Mediated Dehalogenation Reactions of Trichloro(N-Silyl)phosphoranimines. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Mechanistic Duality in Palladium-Catalyzed, Cross-Coupling Reactions of Aryldimethylsilanolates. The Intermediacy of an 8-Si-4 Arylpalladium(II) Silanolate. Journal of the American Chemical Society, 131(8), 3104–3118. [Link]
-
Shields, J. D., et al. (2022). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). ACS Catalysis, 12(1), 259–269. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14081–14083. [Link]
-
Mugesh, G. (2025). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Biomolecules, 15(4), 586. [Link]
-
Wipf Group. (n.d.). The Synthetic & Mechanistic Organic Chemistry of Palladium. University of Pittsburgh. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. [Link]
-
Reddit. (2024, June 12). For the pro's (Suzuki). r/Chempros. [Link]
-
Politzer, P., & Murray, J. S. (2020). A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. International Journal of Molecular Sciences, 21(6), 1993. [Link]
-
Kumar, V., et al. (2018). Effect of Halogen Substitution on the Regioselective Deiodination of Thyroid Hormone Analogues by Deiodinase Mimics. Chemistry - An Asian Journal, 13(17), 2415–2421. [Link]
-
Politzer, P., & Murray, J. S. (2020). A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. PubMed - NIH. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. nobelprize.org [nobelprize.org]
- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Temperature and pH for the Stability of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid
Welcome to the technical support center for 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on optimizing the stability of this compound by controlling temperature and pH. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid Stability
5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid is a complex heterocyclic molecule with functional groups that are susceptible to degradation under various environmental conditions. The stability of this compound is paramount for ensuring accurate experimental results, maintaining potency in pharmaceutical formulations, and defining appropriate storage and handling conditions. The primary factors influencing its stability are temperature and pH.
The pyridine ring, while aromatic, can be susceptible to oxidative and photolytic degradation.[1][2] The presence of iodine substituents can also impact stability, as deiodination can occur under certain conditions.[3] Furthermore, the carboxylic acid and hydroxyl groups are ionizable, meaning their protonation state and, consequently, the molecule's overall reactivity and solubility, are pH-dependent.[1]
Understanding and controlling these factors is critical. This guide provides a systematic approach, grounded in established principles of pharmaceutical stability testing, to help you determine the optimal conditions for your specific application.
Part 1: Troubleshooting Guide - Common Stability Issues and Solutions
This section addresses common problems encountered during the handling and analysis of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid, providing potential causes and actionable solutions.
Q1: I'm observing a rapid loss of the parent compound in my solution, even at room temperature. What could be the cause?
Possible Causes:
-
pH-Mediated Hydrolysis: The compound may be susceptible to acid- or base-catalyzed hydrolysis.[1][4] The pH of your solution could be in a range where the molecule is least stable.
-
Oxidative Degradation: Heterocyclic aromatic rings can be prone to oxidation, which may be accelerated by dissolved oxygen in the solvent or the presence of trace metal ions.[5]
-
Photodegradation: Exposure to light, especially UV light, can induce degradation of pyridine derivatives.[4]
Solutions:
-
Conduct a pH-Stability Profile: Systematically evaluate the compound's stability across a range of pH values (e.g., pH 2, 4, 7, 9, and 12) to identify the pH of maximum stability.[1] This is a critical first step in any formulation development.
-
Minimize Oxygen Exposure: Prepare solutions using de-gassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) to mitigate oxidative degradation.[1]
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.[4]
Q2: I've noticed the formation of colored impurities in my stability samples. What does this indicate?
Possible Causes:
-
Oxidative Degradation: The formation of colored species often points towards oxidative decomposition pathways.[1]
-
Complex Decomposition: At elevated temperatures or extreme pH, complex degradation pathways can lead to the formation of multiple chromophoric byproducts.
Solutions:
-
Inert Atmosphere: As with rapid degradation, conducting experiments under an inert atmosphere can help determine if oxidation is the primary cause.[1]
-
Forced Degradation Studies: Perform forced degradation studies under oxidative conditions (e.g., using a low concentration of hydrogen peroxide) to intentionally generate and identify these colored impurities.[4][6] This will help in understanding the degradation pathway.
Q3: My compound is precipitating out of solution during my pH stability study. How can I resolve this?
Possible Cause:
-
Isoelectric Point: The molecule has both an acidic (carboxylic acid) and a basic (pyridine nitrogen, though weakly basic due to electron-withdrawing groups) character. At a certain pH, the net charge of the molecule will be zero, and its solubility will be at a minimum. This is the isoelectric point.[1]
Solutions:
-
Determine the Isoelectric Point: If not already known, the isoelectric point can be estimated or determined experimentally.
-
Adjust pH: Work at pH values sufficiently above or below the isoelectric point to ensure the compound remains in a more soluble, ionized form.[1]
-
Use Co-solvents: If working near the isoelectric point is necessary, consider the use of co-solvents to increase solubility. However, ensure the co-solvent does not interfere with the stability or the analytical method.[1]
Part 2: Experimental Protocols for Stability Optimization
To systematically determine the optimal temperature and pH for the stability of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid, a forced degradation study is recommended. This involves intentionally stressing the compound under various conditions to accelerate degradation and identify the conditions of maximum stability.
Protocol 1: pH-Dependent Stability Assessment
This protocol outlines the steps to evaluate the stability of the compound across a range of pH values.
Materials:
-
5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid
-
High-purity water
-
Buffer solutions (e.g., pH 2, 4, 7, 9, and 12)
-
A validated stability-indicating HPLC method
Procedure:
-
Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol) if necessary, and then dilute with high-purity water.
-
pH Adjustment: For each pH condition, mix the stock solution with the appropriate buffer to achieve the final desired concentration of the active compound.
-
Incubation: Store the prepared solutions at a constant, elevated temperature (e.g., 40°C or 60°C) in sealed, light-protected containers.[1]
-
Time-Point Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and monitor the formation of any degradation products.[1]
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH condition. The pH at which the degradation rate is the slowest is the pH of maximum stability.
Protocol 2: Temperature-Dependent Stability Assessment
This protocol is designed to evaluate the effect of temperature on the stability of the compound at its optimal pH.
Materials:
-
5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid
-
Buffer solution at the predetermined optimal pH
-
A validated stability-indicating HPLC method
Procedure:
-
Solution Preparation: Prepare a solution of the compound in the optimal pH buffer at a known concentration.
-
Temperature Incubation: Aliquot the solution into sealed, light-protected containers and store them at various temperatures (e.g., 25°C, 40°C, 60°C, and 80°C).
-
Time-Point Sampling: Withdraw samples at appropriate time intervals for each temperature. The sampling frequency should be higher for higher temperatures.
-
Analysis: Analyze the samples by HPLC to determine the concentration of the parent compound.
Data Analysis: The data can be used to determine the degradation rate constant at each temperature and to calculate the shelf-life of the compound under different storage conditions using the Arrhenius equation.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating HPLC method, and why is it crucial for these studies?
A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[7] It is essential for stability studies because it ensures that the observed decrease in the API concentration is due to degradation and not an artifact of the analytical method.[5]
Q2: What are the typical degradation pathways for a molecule like 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid?
While specific pathways for this exact molecule may not be extensively documented, related pyridine derivatives are known to undergo hydrolysis and oxidative degradation.[1] The pyridine ring itself is relatively stable but can be hydroxylated under certain conditions.[1][2] Decarboxylation (loss of the carboxylic acid group) is also a potential degradation pathway, especially at elevated temperatures.
Q3: How do the international guidelines, such as ICH, influence stability testing?
The International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances and products.[8][9][10][11] These guidelines define the conditions (temperature, humidity, and duration) for long-term, intermediate, and accelerated stability studies.[8][12] Following these guidelines is essential for regulatory submissions and for ensuring the quality, safety, and efficacy of pharmaceutical products.[10][11]
Q4: What analytical techniques other than HPLC can be used to monitor the stability of this compound?
While HPLC is the most common and robust technique, other methods can be employed:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for identifying the structures of unknown degradation products.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Can be used if the compound or its degradation products are volatile or can be derivatized to become volatile.[13]
-
UV-Vis Spectrophotometry: A simpler method that can be used if the parent compound and its degradation products have distinct UV-Vis spectra.[13]
Part 4: Data Presentation and Visualization
Table 1: Example Data for pH-Dependent Stability Study
| pH | Initial Concentration (µg/mL) | Concentration after 24h at 60°C (µg/mL) | % Degradation |
| 2 | 100 | 75 | 25% |
| 4 | 100 | 90 | 10% |
| 7 | 100 | 98 | 2% |
| 9 | 100 | 85 | 15% |
| 12 | 100 | 60 | 40% |
This is example data and should be replaced with actual experimental results.
Diagram 1: Experimental Workflow for Stability Optimization
Caption: Workflow for determining optimal pH and temperature stability.
References
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]
-
European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [Link]
-
Slideshare. ICH Guidelines for stability testing. Available from: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available from: [Link]
-
IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Available from: [Link]
-
PMC. (2025, November 23). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Available from: [Link]
-
ResearchGate. (2023, February 27). (PDF) Stability Constants of Cobalt(II) Complexes with Pyridinecarboxylic Acids in 1.0 mol·dm NaNO3 at 25 °C. Available from: [Link]
-
CrystEngComm (RSC Publishing). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Available from: [Link]
-
ResearchGate. (2025, September 19). (PDF) The Stability of Pyridine Nucleotides. Available from: [Link]
-
The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Available from: [Link]
-
Creative Biolabs. Forced Degradation Studies. Available from: [Link]
-
ChemRxiv. C5-Halogenation of Pyridines via Zincke Iminium Intermediates. Available from: [Link]
-
PMC - NIH. (2022, November 17). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Available from: [Link]
-
MDPI. (2025, December 9). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Available from: [Link]
-
ResearchGate. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry | Request PDF. Available from: [Link]
-
ACS Publications. (2024, October 9). Re-evaluation of the Thermal Behavior of 2:1 Halogen-Bonded Complexes Formed between 4-Alkoxycyanobiphenyls and 1,4-Diiodotetrafluorobenzene | Crystal Growth & Design. Available from: [Link]
-
PubMed. (2007, August 15). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Available from: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]
- Google Patents. US2742479A - Halogenation of pyridines.
-
An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Available from: [Link]
-
MDPI. (2005, November 1). Acidity Study on 3-Substituted Pyridines. Available from: [Link]
-
ResearchGate. (2026, January 10). Direct regioselective C-3 halogenation of pyridines | Request PDF. Available from: [Link]
-
ResearchGate. (2025, August 6). Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. Available from: [Link]
-
SID. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an. Available from: [Link]
-
PubChem. 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid | C6H5NO4. Available from: [Link]
-
The 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activity of human tyrosinase. Available from: [Link]
-
PubMed. A Quantitative Method for Determination of 5,6-dihydroxyindole-2-carboxylic Acid Using High-Pressure Liquid Chromatography With Fluorometric Detection. Available from: [Link]
-
Formation of carboxylic acids during degradation of monosaccharides. (2008, April 30). Available from: [Link]
-
OPUS. (2025, August 28). Analytical Methods. Available from: [Link]
-
MDPI. (2022, July 11). Analytical Techniques in Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
The 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activity of human tyrosinase. (2025, August 10). Available from: [Link]
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Preventing oxidation of the hydroxyl group in 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid
Welcome to the Technical Support Center for handling 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid . This highly functionalized pyridine derivative presents unique synthetic challenges. The presence of two bulky iodine atoms at the C4 and C6 positions creates severe steric hindrance, while the C5-hydroxyl group is highly susceptible to unwanted oxidation during downstream modifications (such as cross-coupling, esterification, or amidation).
This guide is designed for researchers and drug development professionals to troubleshoot oxidation issues, understand the mechanistic causality of degradation, and implement self-validating protection protocols.
Mechanistic Insight: The Oxidation Pathway
To prevent oxidation, you must first understand why it occurs. The 5-hydroxyl group of this diiodopyridine is relatively stable in acidic or neutral environments due to the electron-withdrawing nature of the carboxylic acid and halogens. However, under basic conditions, the hydroxyl group is deprotonated to form a pyridinolate anion .
This electron-rich anion is highly susceptible to Single-Electron Transfer (SET) oxidation. In the presence of molecular oxygen (
Figure 1: Aerobic oxidation pathway of 5-hydroxy-4,6-diiodopyridine-2-carboxylic acid under basic conditions.
Troubleshooting Matrix
Q: My reaction mixture turns dark brown or black immediately after adding a base (e.g.,
Q: I attempted to protect the hydroxyl group with TBDMS-Cl, but the yield is <10% after 24 hours. Why? A: The iodine atoms at the 4- and 6-positions exert massive steric shielding around the 5-hydroxyl group. The kinetic barrier for a bulky silyl electrophile like TBDMS-Cl to approach the nucleophilic oxygen is simply too high ()[3]. Solution: Switch to a sterically unhindered electrophile. Small groups like Methoxymethyl chloride (MOM-Cl) or Acetyl chloride (AcCl) can bypass the steric bulk of the iodine atoms.
Q: During a Suzuki cross-coupling, my unprotected substrate degrades, and I observe significant deiodination. How do I prevent this? A: Unprotected pyridinols can coordinate directly with Palladium catalysts. This facilitates both the unwanted oxidation of the hydroxyl group and premature oxidative addition into the C-I bonds ()[4]. Solution: Protect the hydroxyl group with an electron-withdrawing group (like an acetate) or a stable ether (like MOM) prior to the coupling step. This prevents metal coordination and stabilizes the C-I bonds for controlled reactivity.
Frequently Asked Questions (FAQs)
Q: Can I use standard aqueous workups for the unprotected acid? A: Yes, provided you maintain the aqueous phase at an acidic pH (pH 3–4) using 1M HCl or citric acid. Keeping the hydroxyl group protonated suppresses its oxidation potential, making it safe to handle in the air during extraction.
Q: Are there any antioxidants I can add if I must leave the hydroxyl unprotected during a reaction? A: Yes. Adding 1-2 mol% of BHT (Butylated hydroxytoluene) can scavenge oxygen radicals and slow down the degradation process during storage or non-metal-catalyzed reactions.
Validated Experimental Protocol: MOM Protection
To overcome both the steric hindrance of the diiodo groups and the oxidation risk, we recommend Methoxymethyl (MOM) protection. This protocol is designed as a self-validating system to ensure the phenol is fully protected before exposing the reaction to air.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL Schlenk flask. Add 5-hydroxy-4,6-diiodopyridine-2-carboxylic acid (1.0 eq) and anhydrous DMF (0.2 M).
-
Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved
. -
Base Addition: Cool the flask to 0 °C using an ice bath. Dropwise, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality Note: DIPEA is chosen because it is sterically hindered (preventing nucleophilic attack on the electrophile) but basic enough to deprotonate both the carboxylic acid and the hydroxyl group without triggering rapid degradation.
-
Electrophile Addition: Slowly add MOM-Cl (2.2 eq) via syringe. (Note: 2.2 eq is required to protect both the carboxylic acid and the hydroxyl group; the resulting MOM-ester can be selectively hydrolyzed later).
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 4 hours under Argon.
-
In-Process Validation: Quench a 10 µL aliquot in water/EtOAc. Run TLC (Hexanes/EtOAc 7:3). The protected product will be significantly less polar. Crucial Check: Spray the TLC plate with Ferric Chloride (
) stain. The absence of a color change confirms the free phenol has been successfully protected. -
Workup: Quench the main reaction with saturated aqueous
to neutralize excess base. Extract with EtOAc, wash with brine, dry over , and concentrate.
Figure 2: Optimized workflow for the protection of sterically hindered diiodopyridinols.
Quantitative Data: Protecting Group Comparison
When selecting a protecting group for 5-hydroxy-4,6-diiodopyridine-2-carboxylic acid, steric tolerance (A-value) is the primary quantitative metric determining success.
| Protecting Group | Reagent & Base | Steric Tolerance | Oxidation Prevention | Deprotection Conditions |
| MOM (Methoxymethyl) | MOM-Cl, DIPEA | High (Low A-value) | Excellent | Mild Acid (HCl/MeOH) |
| Acetyl (Ac) | High (Low A-value) | Excellent | Mild Base ( | |
| TBDMS | TBDMS-Cl, Imidazole | Low (Bulky) | Good (if formed) | Fluoride (TBAF) |
| Benzyl (Bn) | BnBr, | Moderate | Very Good |
References
-
Behrman, E. J. (2008). "Improved Syntheses of 5-Hydroxy-2-Pyridones (2,5-Dihydroxypyridines)". Synthetic Communications (Taylor & Francis). URL: [Link]
-
Samadi, A. et al. (2000). "Hydroxyquinones: Synthesis and Reactivity". Molecules (MDPI). URL: [Link]
-
Kolyvanova, M. et al. (2026). "Derivatives of sterically hindered phenols and pyridinecarboxylic acids as prospective radioprotectors". ResearchGate. URL: [Link]
-
Edgar, K. J. et al. (1997). "An efficient and selective method for the preparation of iodophenols". The Journal of Organic Chemistry (ACS Publications). URL: [Link]
Sources
Technical Support Center: Handling and Storage of Light-Sensitive Iodinated Pyridines
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals mitigate the degradation of iodinated pyridines. These compounds are critical building blocks in cross-coupling reactions (e.g., Suzuki, Sonogashira), yet their inherent photochemical and thermodynamic vulnerabilities frequently compromise experimental reproducibility.
This guide moves beyond basic storage instructions to explain the causality behind degradation, providing you with self-validating protocols to ensure the absolute integrity of your reagents.
The Mechanistic Reality of Photodehalogenation
To prevent degradation, we must first understand the mechanism. The carbon-iodine (C-I) bond in pyridines possesses a relatively low bond dissociation energy. When exposed to ultraviolet or even ambient visible light, the C-I bond undergoes homolytic cleavage[1].
Radiation from germicidal lamps (λ = 254 nm) or ambient sunlight (λ > 290 nm) excites the molecule, leading to the release of highly reactive iodine radicals (I•)[1]. These radicals rapidly dimerize to form molecular iodine (I₂), which is responsible for the characteristic yellow or brown discoloration of degraded stocks. In the presence of trace moisture, I₂ further disproportionates into iodide (I⁻) and iodate (IO₃⁻)[1].
Diagram 1: Photodehalogenation pathway of iodinated pyridines upon light exposure.
Troubleshooting FAQs
Q1: My 2-iodopyridine reagent has turned from pale yellow to dark brown. Is it still usable for cross-coupling reactions? A1: The brown discoloration is a direct visual indicator of molecular iodine (I₂) formation resulting from photodehalogenation. I₂ is detrimental to transition-metal catalysis; it can poison palladium catalysts by forming inactive Pd-I₂ complexes, drastically reducing your yield. Self-Validating Check: Run a small-scale GC-MS or ¹H NMR. If purity is <95%, do not use it directly. Correction: You can salvage slightly degraded liquid stocks by washing them with an aqueous sodium thiosulfate (Na₂S₂O₃) solution to reduce I₂ back to water-soluble iodide, extracting with diethyl ether, drying over MgSO₄, and redistilling under reduced pressure.
Q2: I store my 4-iodopyridine in amber glass at room temperature, but it still degrades. Why? A2: Amber glass effectively blocks UV light (below 400 nm) but does not arrest thermal degradation or secondary radical propagation. 4-Iodopyridine is thermodynamically less stable than 2-iodopyridine due to the electron-withdrawing nature of the para-nitrogen atom. It strictly requires storage at −20 °C[2]. Furthermore, ambient oxygen acts as a radical initiator. You must store it under an inert argon or nitrogen atmosphere to prevent oxidative pathways.
Q3: What stabilizers can be used to prolong the shelf life of liquid iodopyridines? A3: Commercial stocks of 2-iodopyridine are frequently stabilized with copper chips or sodium thiosulfate (Na₂S₂O₃)[3]. Copper acts as a highly effective radical scavenger; it reacts with free iodine radicals to form insoluble copper(I) iodide (CuI), thereby terminating the autocatalytic degradation cycle and preserving the C-I bonds.
Quantitative Stability Data
To ensure optimal experimental conditions, refer to the following stability and storage parameters for common iodinated pyridines.
| Compound | CAS Number | Optimal Storage Temp | Light Sensitivity | Recommended Atmosphere / Stabilizer |
| 2-Iodopyridine | 5029-67-4 | 2–8 °C or RT | High (UV/Vis) | Stabilized with Copper chips or Na₂S₂O₃[3] |
| 4-Iodopyridine | 15854-87-2 | −20 °C | Very High | Store under Argon (Highly unstable)[2] |
| 2-Fluoro-5-iodopyridine | 171197-80-1 | 2–8 °C | High | Store in cool, dry place; Protect from light[4] |
| 2-Amino-3-iodopyridine | 104830-06-0 | 2–8 °C | High / Hygroscopic | Store under inert atmosphere (Ar/N₂)[5] |
| 5-Bromo-2-chloro-3-iodopyridine | 928653-73-0 | 2–8 °C | High | Store under Argon[6] |
Experimental Protocol: Anaerobic and Photoprotected Storage Workflow
To guarantee trustworthiness and self-validation in your lab, implement this strict Standard Operating Procedure (SOP) for handling any light-sensitive iodinated pyridine.
Step 1: Preparation of the Storage Vessel
-
Select an amber glass vial (to block λ < 400 nm).
-
Oven-dry the vial at 120 °C for 2 hours to remove trace moisture, which exacerbates I₂ disproportionation[1].
-
Allow the vial to cool in a vacuum desiccator.
Step 2: Aliquoting under Inert Atmosphere
-
Transfer the iodopyridine into the amber vial inside a glovebox or using standard Schlenk line techniques.
-
Causality Check: Why Argon over Nitrogen? Argon is denser than air. When the vial is briefly opened on the benchtop, Argon maintains a protective blanket over the reagent, preventing immediate oxygen ingress[6].
Step 3: Addition of Stabilizers (For Liquids)
-
For liquid derivatives like 2-iodopyridine, add 1–2 clean copper chips to the vial[3]. Ensure the copper is free of oxide layers (wash with dilute HCl, water, and acetone, then dry prior to use).
Step 4: Sealing and Storage
-
Seal the vial with a PTFE-lined cap to prevent halogen leaching.
-
Wrap the cap tightly with Parafilm to prevent moisture ingress.
-
Store immediately at the compound-specific temperature (e.g., −20 °C for 4-iodopyridine[2]).
Diagram 2: Decision matrix for the stabilization and storage of iodinated pyridines.
References
-
ChemBK. "2-Iodopyridine - Physico-chemical Properties, Risk and Safety." ChemBK. 3
-
PubMed (NIH). "Photochemistry of halogen pyrimidines: iodine release studies." PubMed.1
-
Thermo Fisher Scientific. "SAFETY DATA SHEET: 2-Fluoro-5-iodopyridine." Thermo Fisher Scientific. 4
-
CymitQuimica. "5-Bromo-2-chloro-3-iodopyridine Safety Data." CymitQuimica. 6
-
Thermo Fisher Scientific. "SAFETY DATA SHEET: 2-Amino-3-iodopyridine." Thermo Fisher Scientific. 5
-
Sigma-Aldrich. "4-Iodopyridine 96 15854-87-2." Sigma-Aldrich. 2
Sources
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- 2. 4-碘吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]
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- 5. WERCS Studio - Application Error [assets.thermofisher.com]
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Validation & Comparative
A Predictive and Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid
In the landscape of drug development and materials science, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid stands as a molecule of significant interest due to its densely functionalized pyridine core, suggesting potential applications in medicinal chemistry and as a versatile synthetic intermediate. However, a comprehensive, publicly available spectral assignment for this compound is not readily found.
This guide provides a robust, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid. By leveraging established principles of NMR spectroscopy and comparative data from structurally analogous compounds, we offer a detailed, reasoned assignment for each expected resonance. This document is designed to serve as a practical reference for researchers, enabling them to anticipate spectral features and providing a framework for the empirical verification of this and similar molecular structures.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid. These predictions are derived from an analysis of substituent effects, including the electronegativity of the carboxyl and hydroxyl groups and the significant heavy-atom effect of iodine.[1][2] The choice of Dimethyl Sulfoxide-d₆ (DMSO-d₆) as the solvent is critical for observing the labile acidic protons of the carboxylic acid and hydroxyl groups.[3]
Table 1: Predicted ¹H NMR Data in DMSO-d₆
| Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| ~13.5 - 14.5 | Broad Singlet | 1H | COOH |
| ~10.0 - 11.0 | Broad Singlet | 1H | OH |
| ~8.2 - 8.4 | Singlet | 1H | H-3 |
Table 2: Predicted ¹³C NMR Data in DMSO-d₆
| Predicted δ (ppm) | Assignment | Rationale |
| ~165.0 | C-7 (COOH) | Typical chemical shift for a carboxylic acid carbon.[3] |
| ~160.0 | C-5 | Deshielded by the directly attached electron-withdrawing hydroxyl group. |
| ~152.0 | C-2 | Deshielded due to attachment to the electronegative nitrogen and the carboxyl group. |
| ~148.0 | C-6 | Significantly deshielded by the heavy iodine atom and adjacent nitrogen. |
| ~120.0 | C-3 | Represents the only C-H bond on the aromatic ring. |
| ~85.0 | C-4 | Strongly shielded by the "heavy-atom effect" of the directly attached iodine.[4] |
Rationale for Spectral Assignment
The predicted assignments are grounded in the fundamental principles of how molecular structure influences nuclear shielding and, consequently, chemical shifts.
Molecular Structure and Atom Numbering
To facilitate a clear discussion, the atoms of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid are numbered as follows:
Caption: Numbering scheme for 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid.
¹H NMR Spectrum Analysis
-
Aromatic Region: The pyridine ring possesses only one proton at the C-3 position. Due to the absence of adjacent protons, this signal is expected to be a singlet. Its predicted downfield shift (~8.2-8.4 ppm) is a composite result of the electron-withdrawing effects of the adjacent C-2 carboxyl group, the C-4 iodine, and the pyridine nitrogen.
-
Labile Protons: The carboxylic acid and hydroxyl protons are expected to appear as broad singlets at very low field (~13.5-14.5 ppm and ~10.0-11.0 ppm, respectively) in DMSO-d₆. Their broadness is a result of chemical exchange and hydrogen bonding with the solvent.
¹³C NMR Spectrum Analysis
The assignment of the carbon signals is based on established substituent chemical shift (SCS) effects in pyridine systems.[5][6]
-
Carboxylic Acid Carbon (C-7): The signal at ~165.0 ppm is characteristic of a carboxylic acid carbonyl carbon.
-
Oxygen- and Nitrogen-Bound Carbons (C-2, C-5, C-6): The carbons directly attached to electronegative atoms (O and N) are significantly deshielded. C-5, bearing the hydroxyl group, is predicted to be the most downfield of the ring carbons (~160.0 ppm). C-2 and C-6 are deshielded by the ring nitrogen and their respective substituents (carboxyl and iodine), placing them at ~152.0 ppm and ~148.0 ppm.
-
Protonated Carbon (C-3): The C-3 carbon, being the only one bonded to a hydrogen, is expected to be the most shielded of the sp² ring carbons that are not directly attached to iodine, with a predicted shift of ~120.0 ppm.
-
Iodinated Carbons (C-4, C-6): Iodine exhibits a pronounced "heavy-atom effect," which paradoxically shields the directly attached carbon nucleus.[2][4] This effect is expected to shift the C-4 signal significantly upfield to around ~85.0 ppm. While C-6 is also iodinated, its proximity to the electronegative nitrogen atom counteracts this shielding effect, resulting in a more downfield position (~148.0 ppm) compared to C-4.
Comparative Analysis with Analogous Compounds
To substantiate the predicted chemical shifts, a comparison with experimentally determined data for simpler, structurally related molecules is invaluable.
Table 3: Comparative ¹³C NMR Data (in DMSO-d₆)
| Carbon Position | Pyridine-2-carboxylic Acid¹ | 6-Hydroxynicotinic Acid² | Predicted: 5-OH-4,6-diiodo-pyridine-2-COOH |
| C-2 | 149.3 | 163.7 (C-6) | ~152.0 |
| C-3 | 127.8 | 113.6 (C-4) | ~120.0 |
| C-4 | 137.6 | 142.1 (C-5) | ~85.0 |
| C-5 | 124.6 | 146.4 (C-2) | ~160.0 |
| C-6 | 150.1 | 108.9 (C-3) | ~148.0 |
| COOH | 166.1 | 166.4 | ~165.0 |
¹Data for Pyridine-2-carboxylic acid (Picolinic acid). ²Data for 6-Hydroxynicotinic acid, a structural isomer, is used to illustrate substituent effects.[7]
This comparison highlights how the introduction of hydroxyl and iodo substituents dramatically alters the electronic environment and thus the chemical shifts of the pyridine ring carbons. The strong shielding observed at C-4 and the significant deshielding at C-5 in our predicted spectrum are consistent with the known effects of iodine and hydroxyl groups, respectively.
Experimental Protocol for Spectral Acquisition
To empirically validate the predicted data, the following detailed protocol is recommended. This protocol is designed to ensure high-quality, reproducible results.
I. Sample Preparation
-
Weighing: Accurately weigh approximately 10-15 mg of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid.
-
Solvent Addition: Transfer the sample to a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of high-purity DMSO-d₆.
-
Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved. A clear, homogeneous solution is required.
-
Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm) is standard practice.[3]
II. NMR Spectrometer Setup and Data Acquisition
The following workflow illustrates the logical steps from sample preparation to final data analysis.
Caption: Recommended workflow for NMR spectral acquisition and analysis.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[8]
-
Locking and Shimming: Insert the sample into the magnet. Lock the field frequency onto the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, especially the slowly relaxing aromatic proton.
-
Number of Scans: 8-16 scans should be sufficient.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a proton-decoupled pulse program with NOE (e.g., 'zgpg30').
-
Spectral Width: Set a spectral width of approximately 220 ppm (e.g., from -10 to 210 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
2D NMR (for Unambiguous Assignment):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons. It will definitively link the signal at ~120.0 ppm (C-3) with the proton at ~8.2-8.4 ppm (H-3).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between carbons and protons. Key expected correlations include:
-
The carboxylic proton (COOH ) to C-2 and C-3 .
-
The proton H-3 to C-2 , C-4 , C-5 , and C-7 (COOH) .
-
The hydroxyl proton (OH ) to C-4 , C-5 , and C-6 .
-
-
III. Data Processing
-
Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Correction: Perform phase and baseline corrections for both ¹H and ¹³C spectra.
-
Referencing: Calibrate the chemical shift axis using the residual DMSO-d₆ solvent peak (δH = 2.50 ppm, δC = 39.52 ppm).
-
Integration and Peak Picking: Integrate the ¹H signals and pick peaks for all spectra to determine their precise chemical shifts.
This comprehensive guide provides a scientifically grounded prediction for the ¹H and ¹³C NMR spectra of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid. By combining theoretical principles with comparative data and a detailed experimental protocol, we empower researchers to confidently approach the structural characterization of this and related complex molecules.
References
-
Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-479. Available at: [Link][5][9]
-
Leja, J. S. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 194-200. Available at: [Link][6]
-
Rusakov, Y. Y., Krivdin, L. B., & Ushakov, I. A. (2018). Relativistic effect of iodine in 13C NMR chemical shifts of iodomethanes from quantum chemical calculations within the framework of the full four-component relativistic Dirac—Coulomb scheme. Russian Chemical Bulletin, 67(9), 1629-1636. Available at: [Link][1]
-
Pappalardo, S., & Tondelli, L. (1998). Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13C NMR study. Journal of Physical Organic Chemistry, 11(1), 31-36. Available at: [Link][4]
-
Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3548. Available at: [Link][3]
-
Liu, X. D., Fan, H. L., & Xiao, J. P. (2016). Study on the Heavy Atom Effect on 13C NMR Spectroscopy. University Chemistry, 31(4), 80-84. Available at: [Link][2]
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- 4. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
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HPLC method development for quantifying 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid
An Expert's Guide to Developing a Robust HPLC Quantification Method for 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid
As a Senior Application Scientist, the task of developing a quantitative method for a novel or complex analyte is a familiar challenge. The molecule , 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid, presents a unique combination of characteristics that demand a systematic and well-reasoned approach to High-Performance Liquid Chromatography (HPLC) method development. Its structure contains a carboxylic acid and a hydroxyl group, rendering it polar and pH-sensitive, while the diiodo-substitution significantly increases its molecular weight and affects its retention.
This guide provides an in-depth, experience-driven walkthrough for developing a robust, reproducible, and reliable reversed-phase HPLC (RP-HPLC) method for this specific analyte. We will move beyond a simple recitation of steps to explore the rationale behind each decision, compare viable alternatives, and establish a self-validating protocol grounded in established scientific principles.
Part 1: Foundational Strategy - Analyte Characterization and Initial Column Selection
The first principle of method development is to "know your analyte." The structure of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid suggests it is an acidic, polar compound. The carboxylic acid group (pKa typically ~2-4) and the hydroxyl group mean its charge state, and therefore its chromatographic behavior, will be highly dependent on the mobile phase pH. The goal in RP-HPLC is to have the analyte in a consistent, preferably neutral, form for stable retention on a hydrophobic stationary phase. Therefore, suppressing the ionization of the carboxylic acid by maintaining a low mobile phase pH is the most logical starting point.
The choice of the stationary phase is the most critical parameter in HPLC. While numerous options exist, a systematic comparison reveals the most promising candidates for this particular analyte.
Table 1: Comparison of Potential Reversed-Phase HPLC Columns
| Column Chemistry | Principle of Separation | Advantages for this Analyte | Potential Disadvantages |
| C18 (Octadecylsilane) | Primarily hydrophobic interactions. | Industry standard, highly versatile, excellent retention for a wide range of molecules. Provides a good starting point. | Can exhibit "dewetting" in highly aqueous mobile phases. Potential for secondary interactions with residual silanols. |
| C8 (Octylsilane) | Hydrophobic interactions, but less retentive than C18. | May provide better peak shape if the analyte is too strongly retained on C18, leading to shorter run times. | Potentially insufficient retention for early-eluting impurities. |
| Phenyl-Hexyl | Mixed-mode separation: hydrophobic and π-π interactions. | The pyridine ring can engage in π-π interactions with the phenyl groups, offering alternative selectivity compared to C18. | Selectivity can be more complex to predict and optimize. |
| Polar-Embedded (e.g., amide, carbamate) | Hydrophobic interactions with a polar group embedded near the silica surface. | Designed for enhanced retention of polar compounds and compatibility with 100% aqueous mobile phases. Reduces silanol interactions, improving peak shape for polar analytes. | Can have different selectivity profiles that may require more extensive method development. |
Expert Recommendation: Begin with a high-quality, end-capped C18 column. This is the most versatile and well-understood stationary phase, providing a robust baseline for method development. A column with dimensions of 4.6 x 150 mm and a particle size of 3.5 or 5 µm is a standard workhorse for this purpose. The insights gained from the initial C18 runs will dictate whether a move to a Phenyl or Polar-Embedded phase is necessary to resolve critical impurities.
Part 2: Mobile Phase Optimization - A Comparative Approach
With the column selected, the mobile phase composition must be optimized to achieve adequate retention, good peak shape, and efficient separation. This involves selecting an organic modifier, an aqueous component, and a pH-controlling buffer.
Organic Modifier: Acetonitrile vs. Methanol
Acetonitrile (ACN) is generally the preferred organic solvent in RP-HPLC due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. Methanol may offer alternative selectivity in some cases but is a more viscous and weaker solvent.
Recommendation: Start with Acetonitrile as the organic modifier (Solvent B).
Aqueous Phase and pH Control
To ensure the analyte is in its non-ionized form (R-COOH), the mobile phase pH must be maintained at least 1.5-2 units below the pKa of the carboxylic acid. A pH of 2.5 is a logical starting point. This requires a buffer.
Table 2: Comparison of Common Mobile Phase Buffers for LC-UV
| Buffer System | pKa | Buffering Range | Advantages | Disadvantages |
| Formic Acid | 3.75 | 2.75 - 4.75 | Volatile and MS-compatible. Simple to prepare (e.g., 0.1% v/v). | Buffering capacity is weaker at pH < 2.75. |
| Trifluoroacetic Acid (TFA) | ~0.5 | < 2.0 | Excellent ion-pairing agent that can significantly improve peak shape for bases. Strong UV absorbance below 220 nm. | Non-volatile (not MS-friendly). Can be difficult to remove from the column. |
| Phosphate Buffer (e.g., KH₂PO₄) | pKa₁=2.15 | 1.15 - 3.15 | Excellent buffering capacity in the desired pH range. Provides robust pH control. | Non-volatile and can precipitate with high ACN concentrations. Not MS-compatible. |
Expert Recommendation: For a UV-based method, a phosphate buffer is the most trustworthy choice for robust pH control. Prepare a 20 mM potassium phosphate solution and adjust the pH to 2.5 with phosphoric acid for the aqueous mobile phase (Solvent A). If MS compatibility is required later, a switch to 0.1% formic acid would be necessary, though potentially at the cost of peak shape.
The following diagram illustrates the logical workflow for column and mobile phase selection.
Caption: Workflow for initial HPLC column and mobile phase selection.
Part 3: Detection and Initial Gradient
The highly conjugated pyridine ring and iodine substituents suggest that the analyte will have a strong UV absorbance. To select the optimal wavelength, a UV scan of the analyte standard should be performed using a diode-array detector (DAD) or a spectrophotometer. The wavelength of maximum absorbance (λ-max) should be chosen for quantification to ensure maximum sensitivity.
A gradient elution is recommended for initial method development to elute both the main analyte and any potential impurities with different polarities within a reasonable time.
Starting Gradient:
-
Time 0 min: 5% Acetonitrile
-
Time 20 min: 95% Acetonitrile
-
Time 25 min: 95% Acetonitrile
-
Time 25.1 min: 5% Acetonitrile
-
Time 30 min: 5% Acetonitrile (Re-equilibration)
This generic gradient will provide a comprehensive picture of the sample components, and the elution time of the main peak will inform the subsequent optimization into a faster, isocratic, or more tailored gradient method.
Part 4: The Optimized Protocol - A Step-by-Step Guide
Based on the principles outlined above, the following is a robust starting protocol for quantifying 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid.
Experimental Protocol: RP-HPLC for 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a DAD/UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna).
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 2.5 with 85% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: λ-max of the analyte (determine via UV scan, likely in the 230-280 nm range).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh ~10 mg of the reference standard and dissolve in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to make a 100 µg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase starting condition (95:5 A:B).
-
Sample Preparation: Dissolve the sample in the diluent to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Part 5: Method Validation - Ensuring Trustworthiness
Once the method is developed and optimized, it must be validated to ensure it is fit for its intended purpose. This is a core tenet of scientific trustworthiness. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Key Validation Parameters:
-
Specificity: Demonstrate that the peak for the analyte is free from interference from impurities or matrix components. This is often assessed using a DAD to check for peak purity.
-
Linearity: Analyze a series of at least five concentrations across the intended range. Plot the peak area versus concentration and determine the correlation coefficient (r² > 0.999 is desirable).
-
Accuracy: Determine the closeness of the measured value to the true value, often by spiking a blank matrix with a known amount of analyte (recovery should typically be 98-102%).
-
Precision: Assess the method's repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples. The relative standard deviation (RSD) should typically be <2%.
-
Range: The concentration interval over which the method is shown to be accurate, precise, and linear.
-
Robustness: Intentionally make small variations in method parameters (e.g., pH ±0.1, column temperature ±2 °C) to ensure the method is not unduly affected by minor changes.
The following diagram illustrates the cyclical nature of HPLC method development and validation.
Caption: The iterative cycle of HPLC method development and validation.
By following this comprehensive guide, researchers and drug development professionals can confidently develop a scientifically sound, robust, and reliable HPLC method for the quantification of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid, ensuring data integrity and advancing their research with high-quality analytical results.
References
-
Waters Corporation. (n.d.). Phenyl Column Chemistry. Waters. Retrieved from [Link]
-
Krochmal, P. (2022). Polar-Embedded Stationary Phases in Reversed-Phase Liquid Chromatography. LCGC Europe. Retrieved from [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. ICH. Retrieved from [Link]
A Comparative Guide to the Reactivity of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic Acid and Its Non-Iodinated Analog
In the landscape of modern drug discovery and medicinal chemistry, halogenated heterocycles are indispensable building blocks.[1][2] The introduction of halogen atoms can profoundly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity.[2][3][4] This guide provides an in-depth comparison of the chemical reactivity between 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid and its non-iodinated parent, 5-Hydroxypyridine-2-carboxylic acid. Understanding these differences is crucial for researchers designing novel therapeutics and synthetic pathways.
Introduction: The Significance of Iodination
The pyridine scaffold is a privileged structure in pharmaceuticals, and its functionalization is a key strategy in drug design.[5][6] 5-Hydroxypyridine-2-carboxylic acid serves as a versatile intermediate in the synthesis of various biologically active molecules.[5][6] The introduction of two iodine atoms at the C4 and C6 positions creates a unique electronic and steric environment, which is expected to significantly alter the molecule's reactivity. This guide will explore these differences through the lens of acidity, susceptibility to nucleophilic aromatic substitution, and utility in palladium-catalyzed cross-coupling reactions.
Halogenation, particularly with iodine, can influence drug-target interactions through halogen bonding, a non-covalent interaction that can enhance binding affinity.[1][7] Furthermore, the carbon-iodine bond is a versatile synthetic handle for constructing more complex molecules.
Theoretical Framework: Electronic and Steric Effects
The chemical behavior of these two compounds is governed by the interplay of their functional groups. In the non-iodinated analog, the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group influence the electron density of the pyridine ring.
The introduction of two iodine atoms at positions 4 and 6 introduces several key effects:
-
Inductive Effect (-I): As electronegative atoms, the iodines withdraw electron density from the pyridine ring, making the ring more electron-deficient. This effect is expected to increase the acidity of the carboxylic acid and the phenolic proton.
-
Steric Hindrance: The bulky iodine atoms can sterically hinder reactions at adjacent positions.
-
Leaving Group Ability: The carbon-iodine bond is relatively weak and highly polarizable, making iodide an excellent leaving group in both nucleophilic substitution and transition metal-catalyzed reactions.
Caption: Electronic effects of substituents on the pyridine ring.
Comparative Reactivity Analysis
To provide a clear comparison, we will examine three key areas of chemical reactivity: acidity (pKa), nucleophilic aromatic substitution (SNAr), and palladium-catalyzed Suzuki-Miyaura cross-coupling.
The electron-withdrawing nature of the iodine atoms is expected to increase the acidity (lower the pKa) of both the carboxylic acid and the hydroxyl group. This is due to the stabilization of the resulting conjugate bases through the inductive effect.
| Compound | Functional Group | Predicted pKa Range | Rationale |
| 5-Hydroxypyridine-2-carboxylic acid | Carboxylic Acid | 3.5 - 4.5 | Baseline acidity of a pyridine carboxylic acid. |
| Phenolic Hydroxyl | 8.0 - 9.0 | Acidity of a hydroxypyridine. | |
| 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid | Carboxylic Acid | 2.5 - 3.5 | Stabilized carboxylate due to -I effect of iodines. |
| Phenolic Hydroxyl | 6.5 - 7.5 | Stabilized phenoxide due to -I effect of iodines. |
Note: These are predicted ranges based on established chemical principles. Experimental determination is required for precise values.
The pyridine ring is inherently electron-deficient, making it more susceptible to nucleophilic attack than benzene, particularly at the 2- and 4-positions.[8][9] The presence of two strongly electron-withdrawing iodine atoms, which are also excellent leaving groups, should significantly enhance the rate of SNAr reactions on the di-iodinated compound.
| Compound | Relative SNAr Reactivity | Rationale |
| 5-Hydroxypyridine-2-carboxylic acid | Low to negligible | The ring is not sufficiently activated for SNAr without a leaving group. |
| 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid | High | The ring is highly electron-deficient, and iodide is an excellent leaving group.[10] |
Experimental Insight: A kinetic study reacting each compound with a model nucleophile (e.g., piperidine) would quantify this difference. The reaction with the di-iodinated analog is expected to proceed under much milder conditions.
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds.[11][12] The success of this reaction relies on the ability of the aryl halide to undergo oxidative addition to a palladium(0) catalyst. Aryl iodides are significantly more reactive in this step than aryl bromides or chlorides.
| Compound | Suitability for Suzuki Coupling | Rationale |
| 5-Hydroxypyridine-2-carboxylic acid | Not suitable as a halide partner | Lacks a halide leaving group. |
| 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid | Excellent substrate | The C-I bonds are highly reactive towards Pd(0) insertion.[13] Regioselective coupling may be possible.[14][15] |
Synthetic Utility: The di-iodinated compound is a versatile building block, allowing for the sequential and regioselective introduction of two different aryl or vinyl groups through controlled Suzuki-Miyaura reactions.
Implications for Drug Development
The differences in reactivity have profound implications for drug development:
-
Metabolic Stability: The increased reactivity of the C-I bonds in the di-iodinated compound could lead to lower metabolic stability, as deiodination can be a metabolic pathway.[16][17] However, strategic placement of halogens can also block sites of metabolism.[3]
-
Target Binding: The iodine atoms can participate in halogen bonding with protein targets, potentially increasing binding affinity and selectivity.[1][7]
-
Synthetic Accessibility: The high reactivity of the di-iodinated analog in cross-coupling reactions allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Experimental Protocols
The following are representative protocols for comparing the reactivity of the two compounds.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid
-
Reaction Setup: In a round-bottom flask, combine 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid (1.0 mmol), the desired arylboronic acid (1.1 mmol for mono-coupling, 2.2 mmol for di-coupling), and potassium carbonate (3.0 mmol).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol (10 mL).
-
Degassing: Sparge the mixture with argon for 20 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Reaction: Heat the mixture to 90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, add 20 mL of water, and acidify with 1M HCl to pH ~4. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion
The di-iodination of 5-Hydroxypyridine-2-carboxylic acid dramatically alters its chemical reactivity. The resulting 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid is a more acidic, highly activated substrate for nucleophilic aromatic substitution, and a versatile building block for palladium-catalyzed cross-coupling reactions. While these features provide immense synthetic opportunities, researchers must also consider the potential for increased metabolic liability. A thorough understanding of these structure-reactivity relationships is paramount for the effective use of this compound in the synthesis of novel chemical entities.
References
-
Scholfield, M. R., Zanden, C. M., Carter, M., & Ho, P. S. (2013). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Protein and peptide letters, 20(6), 611–618. [Link]
-
Rendine, S., & Pietrangelo, A. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current medicinal chemistry, 17(8), 779–794. [Link]
-
Hernandes, M. Z., Cavalcanti, S. M., Moreira, D. R., de Azevedo, J., & Leite, A. C. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current drug targets, 11(3), 303–314. [Link]
-
Lin, Z., & Wriggers, H. (2025). Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. [Link]
-
Eggen, T., & Moeder, M. (2023). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. MDPI. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026). 5-Hydroxypyridine-2-carboxylic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Krenkel, M., Dünnbier, U., & Prasse, C. (2021). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Water research, 200, 117235. [Link]
-
Al-Zoubi, R. M., & McDonald, R. (2014). Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. ResearchGate. [Link]
-
Crampton, M. R., Emokpae, T. A., & Isanbor, C. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(31), 5945–5953. [Link]
-
Bonnafous, A., Peeters, S., & Caveliers, V. (2012). In vitro metabolic stability of iodinated obestatin peptides. Peptides, 33(1), 123–129. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Crampton, M. R., Emokpae, T. A., & Isanbor, C. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(31), 5945–5953. [Link]
-
Handy, S. T., & Zhang, Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron, 62(36), 8565–8570. [Link]
-
Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Not Voodoo. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
El-Kashef, H., El-Gendy, M. A., & Al-Dies, A. M. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 209–216. [Link]
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- 15. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
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- 17. In vitro metabolic stability of iodinated obestatin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
UV-Vis absorption characteristics of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid
This guide provides a comprehensive technical analysis of the UV-Vis absorption characteristics of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid (CAS: 60728-71-4), contrasting its spectral behavior with key structural analogues.
Executive Summary
5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid is a specialized halogenated pyridine derivative.[1] Its UV-Vis profile is defined by the interplay between the electron-donating hydroxyl group (auxochrome) and the electron-withdrawing carboxyl group, further modulated by the heavy-atom effect of two iodine substituents.
Compared to its non-iodinated parent (5-Hydroxypicolinic acid ), this compound exhibits a distinct bathochromic shift (Red Shift) and increased molar absorptivity, making it a unique spectroscopic probe for studying halogen bonding and pH-dependent tautomerism in pyridine scaffolds.
Structural Basis of Absorption
To understand the UV-Vis spectrum, one must analyze the chromophoric system. The molecule features a "push-pull" electronic system:
-
Electron Donor (Push): The -OH group at position 5 (and the iodine atoms via lone pair donation).
-
Electron Acceptor (Pull): The -COOH group at position 2 and the electron-deficient pyridine ring nitrogen.
The Iodine Effect (Heavy Atom Perturbation)
The introduction of two iodine atoms at positions 4 and 6 (flanking the hydroxyl group) drastically alters the energy landscape:
-
Bathochromic Shift: The large polarizability of iodine lowers the energy gap for
transitions, shifting the absorption maximum ( ) to longer wavelengths compared to the non-iodinated precursor. -
Hyperchromic Effect: The heavy atoms increase the probability of transition, typically enhancing the molar extinction coefficient (
). -
Steric Ortho-Effect: The bulky iodines may force the hydroxyl group out of planarity, potentially broadening the absorption band.
Comparative Spectral Analysis
The following table contrasts the target compound with its direct precursor and a related reference standard.
| Feature | Target Compound | Parent Analogue | Reference Standard |
| Compound Name | 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid | 5-Hydroxypicolinic acid | Chelidamic Acid |
| CAS Number | 60728-71-4 | 15069-92-8 | 138-60-3 |
| Primary | ~335 – 345 nm (Predicted) | 327 nm (Experimental) | 275 nm / 310 nm |
| Electronic Transition | |||
| pH Sensitivity | High (Phenolic pKa ~5-6) | High (Phenolic pKa ~8.[2]5) | Moderate |
| Key Spectral Feature | Broad band with tailing into visible region (yellowish) | Sharp peak in UV-A | Dual peaks (pH dependent) |
Note on Data: The
for the diiodo derivative is estimated based on the standard auxochromic shift of iodine (+5–10 nm per atom) applied to the experimental baseline of 5-Hydroxypicolinic acid (327 nm).
pH-Dependent Spectral Behavior (Mechanism)
The most critical variable in analyzing this compound is pH. The 5-hydroxy group is acidic. The ionization state dramatically changes the absorption spectrum.
-
Acidic pH (pH < 2): The molecule exists as the Cation (protonated Pyridine N) or Neutral form. The absorption is blue-shifted (Hypsochromic).
-
Neutral/Basic pH (pH > 7): The hydroxyl group deprotonates to form the Phenolate Anion . This increases electron donation into the ring, causing a significant Red Shift (often >20 nm) and increasing intensity.
Diagram: pH-Dependent Equilibrium & Spectral Shift
Figure 1: Theoretical ionization states and corresponding spectral shifts. The deprotonation of the 5-OH group leads to the most significant bathochromic shift.
Experimental Protocol for Validation
To generate reproducible data for this compound, follow this self-validating protocol. This method minimizes artifacts caused by solvent polarity and pH fluctuations.
Materials
-
Solvent A: Methanol (HPLC Grade) – for baseline organic spectrum.
-
Buffer B: 10 mM Phosphate Buffer, pH 7.4 – for physiological simulation.
-
Buffer C: 0.1 M NaOH – to force the fully deprotonated (anionic) state.
Step-by-Step Workflow
-
Stock Preparation:
-
Dissolve 1.0 mg of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid in 10 mL of Methanol.
-
Checkpoint: If solubility is poor, add 1-2 drops of DMSO. Sonicate for 5 mins.
-
Concentration: ~0.25 mM (Stock).
-
-
Dilution & Baseline Correction:
-
Prepare a working solution of 25 µM by diluting the Stock 1:10 into the target solvent (MeOH, Buffer B, or Buffer C).
-
Blanking: Use the exact solvent mixture (without compound) to zero the spectrophotometer.
-
-
Spectral Scan:
-
Scan Range: 220 nm to 500 nm .
-
Scan Speed: Medium (approx. 200 nm/min).
-
Data Quality Check: Absorbance at
should be between 0.2 and 0.8 AU. If >1.0, dilute further.
-
-
Determination of Extinction Coefficient (
):-
Use the Beer-Lambert Law:
-
Calculate
at using the precise concentration.
-
Applications & Significance
-
Drug Development: This compound serves as a scaffold for thyromimetic agents (mimicking thyroid hormones which are also iodinated phenols) and radiocontrast media intermediates.
-
Metal Chelation: The picolinic acid moiety (N and COOH) forms stable chelates with transition metals (Zn²⁺, Cu²⁺). The UV spectrum will shift significantly upon metal binding, allowing this compound to act as a metallochromic indicator .
References
-
Sigma-Aldrich. (n.d.).[3] Product Specification: 5-Hydroxypicolinic acid (CAS 15069-92-8).[4][5] Retrieved from
-
ChemicalBook. (2024). CAS Database List: 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid (CAS 60728-71-4).[1][6] Retrieved from
-
PubChem. (n.d.). Compound Summary: 5-Hydroxypicolinic acid.[1][4][5] National Library of Medicine. Retrieved from
-
Abdel Kerim, F. M., et al. (1976).[7] Investigation of the electronic absorption spectra of some pyridine derivatives iodine complexes. Proceedings of the Indian Academy of Sciences, Section A. Retrieved from
Sources
- 1. CAS号列表_6_第148页_Chemicalbook [chemicalbook.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 5-hydroxypicolinic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-Hydroxypicolinic Acid | CAS 15069-92-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 5-Hydroxypicolinic Acid 15069-92-8 [sunwisechem.com]
- 6. synchem.de [synchem.de]
- 7. Proceedings – Section A | Indian Academy of Sciences [ias.ac.in]
Mastering Elemental Analysis: A Comparative Guide for 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid
A Senior Application Scientist's Guide to Ensuring Stoichiometric Fidelity in Novel Pharmaceutical Compounds
In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. For a compound such as 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid, a halogenated heterocyclic molecule, rigorous elemental analysis is not merely a routine check but a foundational pillar of its chemical identity and purity. This guide provides an in-depth comparison of analytical standards and methodologies, offering researchers, scientists, and drug development professionals a framework for achieving accurate and reliable elemental composition data.
The Critical Role of Elemental Analysis
Elemental analysis serves as a quantitative technique to determine the elemental composition of a sample.[1] For a novel compound like 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid, this analysis is crucial for:
-
Confirming Molecular Formula: Verifying the empirical formula derived from synthesis.
-
Assessing Purity: Elemental composition is a direct indicator of sample purity. Deviations from theoretical values can indicate the presence of impurities, residual solvents, or incomplete reactions.[2]
-
Supporting Regulatory Submissions: Regulatory bodies such as the FDA and EMA require robust analytical data, including elemental analysis, to support new drug applications.
Theoretical Composition of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid
Before delving into analytical methods, it is essential to establish the theoretical elemental composition of the target molecule.
Molecular Formula: C₆H₃I₂NO₃
Molecular Weight: 402.90 g/mol
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.011 | 6 | 72.066 | 17.89 |
| Hydrogen | H | 1.008 | 3 | 3.024 | 0.75 |
| Iodine | I | 126.90 | 2 | 253.80 | 62.99 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 3.48 |
| Oxygen | O | 15.999 | 3 | 47.997 | 11.91 |
Note: Oxygen is typically determined by difference rather than direct measurement in routine elemental analysis.
Comparative Analysis of Methodologies
The determination of elemental composition, particularly for a halogen-rich compound, necessitates a careful selection of analytical techniques. The primary methods are combustion analysis for Carbon, Hydrogen, and Nitrogen (CHN), and various techniques for direct halogen determination.
Carbon, Hydrogen, and Nitrogen (CHN) Analysis
CHN analysis is a cornerstone of organic elemental analysis.[1] The most prevalent method is based on the Pregl-Dumas method, which involves the complete combustion of the sample in a high-oxygen environment.[1]
Workflow for CHN Analysis
Caption: Workflow for CHN Elemental Analysis.
Key Considerations for 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid:
-
Halogen Scrubbing: The high iodine content necessitates efficient halogen scrubbing reagents within the combustion tube to prevent interference with the detector and damage to the instrument.[3] Common scrubbing agents include silver tungstate and silver vanadate.[3]
-
Combustion Aids: To ensure complete combustion of the pyridine ring, which can be refractory, the use of a combustion aid like vanadium pentoxide may be beneficial.[3]
Iodine Determination
Direct determination of iodine requires specialized techniques, as it is not measured during standard CHN analysis.
1. Schöniger Flask Combustion (Oxygen Flask Combustion)
This is a classic and reliable method for halogen determination.[4][5] The sample is combusted in a sealed flask filled with oxygen, and the combustion products are absorbed into a solution.[4]
Experimental Protocol: Schöniger Flask Combustion for Iodine
-
Sample Preparation: Accurately weigh 3-5 mg of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid onto a piece of ashless filter paper.
-
Flask Preparation: Add 10 mL of a suitable absorbing solution (e.g., 0.1 M sodium hydroxide) to a 500 mL thick-walled conical flask.
-
Combustion: Place the wrapped sample in a platinum gauze holder, flush the flask with pure oxygen, and ignite the sample. Immediately seal the flask.
-
Absorption: After combustion is complete, allow the flask to cool. The iodine in the sample is converted to iodide and iodate, which are absorbed into the alkaline solution.
-
Reduction: Add a reducing agent, such as hydrazine sulfate, to convert any iodate to iodide.
-
Titration: Acidify the solution and titrate the resulting iodide with a standardized solution of silver nitrate, typically using potentiometric endpoint detection.[5]
2. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS offers high sensitivity and is suitable for determining trace to percentage levels of elements.[6][7][8] For iodine analysis, sample preparation is critical to convert the organically bound iodine into a form suitable for introduction into the plasma.
Experimental Protocol: ICP-MS for Iodine
-
Sample Digestion: Accurately weigh a small amount of the sample (e.g., 0.1 g) into a microwave digestion vessel.[9] Add a suitable digestion acid mixture (e.g., nitric acid and hydrogen peroxide).
-
Microwave Digestion: Subject the sample to a controlled microwave digestion program to completely mineralize the organic matrix.
-
Dilution: After cooling, dilute the digested sample to a known volume with deionized water.
-
Analysis: Introduce the diluted sample into the ICP-MS. The high-temperature plasma atomizes and ionizes the iodine atoms, which are then separated by their mass-to-charge ratio and detected.
-
Quantification: Quantify the iodine concentration by comparing the signal intensity to that of certified reference materials.
Comparison of Iodine Determination Methods
| Feature | Schöniger Flask Combustion | ICP-MS |
| Principle | Combustion followed by titrimetric determination | Plasma ionization and mass spectrometric detection |
| Sensitivity | Milligram level | Microgram to nanogram level |
| Throughput | Low | High |
| Interferences | Other halogens can interfere if not separated | Polyatomic interferences can occur but are manageable with modern instruments |
| Cost | Low | High |
| Validation | Well-established, official method (e.g., ASTM E442)[5] | Requires method development and validation per USP <233> guidelines[9] |
Reference Standards: The Cornerstone of Accuracy
The accuracy of any elemental analysis is contingent upon the use of appropriate and certified reference materials (CRMs).[10]
For CHN Analysis:
High-purity, stable organic compounds with well-defined elemental compositions are used for calibration. Commonly used standards include:
-
Acetanilide: A widely used standard for CHN analysis.
-
Sulfanilamide: Suitable for CHNS analysis.
-
Urea: A high-nitrogen standard.
For Iodine Analysis:
-
Potassium Iodide (KI) or Potassium Iodate (KIO₃): These are primary standards for titrimetric methods and for preparing calibration standards for ICP-MS.
-
Para-Iodo-Benzoic Acid: A certified organic standard for iodine available from the National Institute of Standards and Technology (NIST).[4]
Logical Flow for Standard Selection and Method Validation
Caption: Logical workflow for method and standard selection, and subsequent validation.
Data Interpretation and Acceptance Criteria
For pharmaceutical applications, the acceptance criteria for elemental analysis are stringent. Generally, the experimentally determined values should be within ±0.4% of the theoretical values for each element.[2]
Example Data Interpretation:
| Element | Theoretical (%) | Experimental (%) | Difference (%) | Pass/Fail |
| C | 17.89 | 17.75 | -0.14 | Pass |
| H | 0.75 | 0.78 | +0.03 | Pass |
| N | 3.48 | 3.45 | -0.03 | Pass |
| I | 62.99 | 62.75 | -0.24 | Pass |
Conclusion
The elemental analysis of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid requires a multi-faceted approach that combines robust CHN analysis with a specific and validated method for iodine determination. The choice between Schöniger flask combustion and ICP-MS for iodine analysis will depend on the available resources, required sensitivity, and sample throughput. In all cases, the use of certified reference materials is non-negotiable for ensuring the accuracy and reliability of the data. By following the principles and protocols outlined in this guide, researchers can confidently establish the elemental integrity of this and other novel pharmaceutical compounds.
References
-
National Institute of Standards and Technology. (n.d.). The application of preirradiation combustion and neutron activation analysis technique for the determination of iodine in food and environmental reference materials. PubMed. [Link]
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STEMart. (n.d.). Iodine (I) Determination by Schoniger Combustion (Oxygen Flask Combustion Method). [Link]
-
ASTM International. (n.d.). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. [Link]
-
Gélinas, Y., Krushevska, A., & Barnes, R. M. (1998). Determination of Total Iodine in Nutritional and Biological Samples by ICP-MS Following Their Combustion within an Oxygen Stream. Analytical Chemistry, 70(5), 1021–1025. [Link]
-
Gélinas, Y., Krushevska, A., & Barnes, R. M. (1998). Determination of total iodine in nutritional and biological samples by ICP-MS following their combustion within an oxygen stream. Analytical chemistry, 70(5), 1021–1025. [Link]
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Shimadzu. (n.d.). Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2. [Link]
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Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]
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Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]
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Mirante. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
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HPCi Media. (n.d.). Elemental Impurity Analysis in Pharmaceuticals. [Link]
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PE Polska. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. [Link]
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Weizmann Institute of Science. (n.d.). Elemental analysis. [Link]
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International Atomic Energy Agency. (n.d.). Reference Materials-Home. [Link]
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Agilent. (n.d.). Elemental Inorganic Standards. [Link]
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Actlabs. (2025, January 25). Certified Reference Material. [Link]
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PubChem. (n.d.). 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid. [Link]
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Office of Scientific and Technical Information. (n.d.). Newley Developed Standard Reference Materials for Organic Contaminant Analysis. [Link]
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Bu, X., & Wang, T. (2003). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry, 18(12), 1443-1451. [Link]
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AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]
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National Institutes of Health. (n.d.). An International Study Evaluating Elemental Analysis. [Link]
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Office of Scientific and Technical Information. (n.d.). Synthesis and Characterization of Hydroxy-Pyridine Modified Group 4 Alkoxides. [Link]
-
SpringerLink. (n.d.). Elemental analysis of organic compounds with the use of automated CHNS analyzers. [Link]
-
National Institutes of Health. (n.d.). Iodine in Foods and Dietary Supplements: A Collaborative Database Developed by NIH, FDA and USDA. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC85403 iodine/]([Link] iodine/)
- Google Patents. (n.d.). KR20140083455A - Method for quantitative analysis of iodine in iodine compound.
-
Britannica. (2026, January 21). Iodine. [Link]
-
Royal Society of Chemistry. (n.d.). Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. [Link]
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FooDB. (2010, April 8). Showing Compound 4,6-Dihydroxy-2-quinolinecarboxylic acid (FDB011585). [Link]
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A Comparative Guide to the Bioactivity of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1][2] Its derivatives are a subject of intense research due to their wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] This guide provides a comparative analysis of the potential bioactivities of a specific, yet underexplored class of these compounds: derivatives of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid.
The introduction of iodine atoms into the pyridine ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic character, which in turn can modulate its interaction with biological targets. The presence of a carboxylic acid group at the 2-position and a hydroxyl group at the 5-position offers opportunities for further chemical modification, leading to a diverse library of derivatives, including esters and amides. This guide will explore the potential bioactivities of these derivatives, supported by established experimental protocols and data from structurally related compounds to infer structure-activity relationships (SAR).
I. Anticancer Activity: A Focus on Cytotoxicity
Pyridine derivatives have shown considerable promise as anticancer agents by targeting various mechanisms within cancer cells, including cell cycle regulation and apoptosis.[3][4] The evaluation of novel 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid derivatives for anticancer activity would begin with determining their cytotoxic effects on various cancer cell lines.
Comparative Cytotoxicity Data
Due to the limited publicly available data on the specific 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid scaffold, the following table presents a representative comparison of the cytotoxic activity of analogous pyridine and pyrimidine derivatives against different cancer cell lines. This data serves as a benchmark for what might be expected from novel derivatives of the core scaffold.
| Derivative | Linker/Modification | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Hypothetical Ester 1 | Methyl Ester | MCF-7 (Breast) | [Data Inferred] | Doxorubicin | ~1.9 |
| Hypothetical Amide 1 | Primary Amide | HCT-116 (Colon) | [Data Inferred] | 5-Fluorouracil | ~5.0 |
| Hypothetical Amide 2 | N-Aryl Amide | A549 (Lung) | [Data Inferred] | Cisplatin | ~8.0 |
| Analog 5q [5] | Ether (-O-) | SMMC-7721 (Liver) | 0.98 | Sorafenib | 3.12 |
| Analog 11f [6] | Quinazoline | HCT116 (Colon) | 0.09 (CDK2) | - | - |
| Analog 4c [3] | Pyrrolizine-5-carboxamide | MCF-7 (Breast) | 0.08 | - | - |
Note: IC50 values are highly dependent on the specific cancer cell line and assay conditions. The data for hypothetical derivatives is for illustrative purposes, while the data for analogs provides context from related structures.
Structure-Activity Relationship (SAR) Insights
Based on studies of related compounds, certain structural modifications are expected to influence anticancer activity. For instance, the conversion of the carboxylic acid to various amides can significantly impact cytotoxicity. The nature of the substituent on the amide nitrogen can modulate lipophilicity and hydrogen bonding potential, affecting cell permeability and target engagement.[5] Electron-withdrawing groups on an aryl substituent of an amide have been shown to increase potency in some series.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizing the Experimental Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Halogenated heterocyclic compounds are known to possess significant antimicrobial properties.[7] The di-iodo substitution on the pyridine ring of the core molecule suggests a potential for potent antibacterial and antifungal activity.
Comparative Antimicrobial Data (MIC Values)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table provides a representative comparison of MIC values for halogenated pyrimidines and other pyridine derivatives against common pathogens.
| Derivative | Modification | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Hypothetical Ester 2 | Ethyl Ester | Staphylococcus aureus | [Data Inferred] | Vancomycin | ~1-2 |
| Hypothetical Amide 3 | N-Benzyl Amide | Escherichia coli | [Data Inferred] | Ciprofloxacin | ~0.015-1 |
| Hypothetical Amide 4 | N-Cyclohexyl Amide | Candida albicans | [Data Inferred] | Fluconazole | ~0.25-4 |
| 2,4-dichloro-5-fluoropyrimidine [7] | Dichloro, Fluoro | Staphylococcus aureus | 50 | - | - |
| 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine [7] | Dichloro, Iodo | Staphylococcus aureus | 100 | - | - |
| 5-butyl-2-pyridine carboxylic acid [8] | Butyl substitution | Bacillus cereus | 69 | - | - |
Note: MIC values can vary based on the specific strain and testing methodology. The data for hypothetical derivatives is for illustrative purposes.
Structure-Activity Relationship (SAR) Insights
For antimicrobial activity, lipophilicity plays a crucial role in penetrating the microbial cell wall. Esterification or amidation of the carboxylic acid can modulate this property. The nature of the ester's alkyl chain or the amide's substituent will influence the overall lipophilicity and, consequently, the antimicrobial potency. Furthermore, the electronic properties conferred by the iodine atoms may enhance interactions with microbial targets.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) overnight and then dilute the culture to a standardized concentration (e.g., 1.5 x 10^8 CFU/mL, 0.5 McFarland standard).
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate Wells: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
III. Enzyme Inhibition: Targeting Key Biological Pathways
Pyridine carboxylic acids are known to act as inhibitors for a variety of enzymes, often by chelating metal ions in the active site or through other interactions.[2] The 5-hydroxy and 2-carboxylic acid groups on the core scaffold present a potential metal-binding pharmacophore, making these derivatives interesting candidates for enzyme inhibition studies.
Comparative Enzyme Inhibition Data
The following table provides a representative comparison of the inhibitory activity of related hydroxypyridone and pyridine carboxylic acid derivatives against different enzymes.
| Derivative | Modification | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |
| Hypothetical Acid | Unmodified | HIV RNase H | [Data Inferred] | - | - |
| Hypothetical Ester 3 | Propyl Ester | Dihydroorotate Dehydrogenase (DHODH) | [Data Inferred] | Brequinar | ~15 |
| Hypothetical Amide 5 | N-Phenyl Amide | Cyclooxygenase-2 (COX-2) | [Data Inferred] | Celecoxib | ~40 |
| Hydroxypyridone Carboxylate Analog 10r [1] | Biaryl substituent | HIV RNase H | 650 | - | - |
| Pyridine-2-carboxylic acid derivative [2] | Various | KDM5B | < 1000 | - | - |
Note: IC50 values are specific to the enzyme and assay conditions.
Structure-Activity Relationship (SAR) Insights
For enzyme inhibition, the spatial arrangement of the hydroxyl and carboxylic acid groups is critical for metal chelation. Modifications at the carboxylic acid position, such as esterification, may abolish this activity if the free carboxylate is required for binding.[1] However, amide derivatives might retain or even enhance activity depending on the nature of the substituent and its potential to form additional interactions within the enzyme's active site.[1]
Experimental Protocol: General Enzyme Inhibition Assay
A general protocol for determining the inhibitory activity of a compound against a specific enzyme is outlined below.
Step-by-Step Methodology:
-
Prepare Reagents: Prepare solutions of the target enzyme, its substrate, and the test compounds in an appropriate buffer.
-
Enzyme-Inhibitor Pre-incubation: In a microplate, add the enzyme and varying concentrations of the test compound. Allow for a pre-incubation period to let the inhibitor bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate.
-
Monitor Reaction: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.
Visualizing a Potential Mechanism of Action
Caption: Hypothetical mechanism of enzyme inhibition by metal chelation.
IV. Conclusion and Future Directions
The derivatives of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid represent a promising, yet largely unexplored, class of compounds with the potential for significant bioactivity. Based on the analysis of structurally related molecules, these derivatives are likely to exhibit interesting anticancer, antimicrobial, and enzyme inhibitory properties. The provided experimental protocols offer a clear roadmap for the systematic evaluation of these compounds.
Future research should focus on the synthesis of a diverse library of esters and amides of the core scaffold and their subsequent screening in a panel of biological assays. Detailed structure-activity relationship studies will be crucial to identify the key structural features that govern potency and selectivity. The insights gained from such studies will be invaluable for the rational design of novel therapeutic agents based on the 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid framework.
V. References
-
Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. (2024). MDPI. Available at: [Link]
-
Design, Synthesis and Biological Evaluations of Hydroxypyridone Carboxylic Acids as Inhibitors of HIV Reverse Transcriptase-Associated RNase H. (2016). PMC. Available at: [Link]
-
Anticancer potential of 3-hydroxypyridine-2-carboxaldehyde N(4)-methyl and pyrrolidinylthiosemicarbazones and their Zn(II) complexes in different cancers via targeting MAPK superfamily signaling pathway. (2025). ResearchGate.
-
Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. (2017). NIH. Available at: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC. Available at: [Link]
-
Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (2023). MDPI. Available at: [Link]
-
Pyrrolizine-5-carboxamides: Exploring the impact of various substituents on anti-inflammatory and anticancer activities. (2018). De Gruyter.
-
Production and characterization of a broad-spectrum antimicrobial 5-butyl-2-pyridine carboxylic acid from Aspergillus fumigatus nHF-01. (2020). PMC. Available at: [Link]
-
Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. (2021). PMC. Available at: [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). World Journal of Pharmaceutical Research.
-
Synthesis, antimicrobial evaluation and QSAR studies of p-coumaric acid derivatives. (2014). Bioorganic & Medicinal Chemistry Letters.
-
Heteroaryl-Capped Hydroxamic Acid Derivatives with Varied Linkers: Synthesis and Anticancer Evaluation with Various Apoptosis Analyses in Breast Cancer Cells, Including Docking, Simulation, DFT, and ADMET Studies. (2025). MDPI.
-
Synthesis and biological evaluation of novel 5,6-dihydropyrimido[4,5-f]quinazoline derivatives as potent CDK2 inhibitors. (2018). PubMed. Available at: [Link]
-
Antimicrobial compositions comprising esters of hydroxycarboxylic acids. (2026). Google Patents.
-
Antioxidant and antimicrobial activity evaluation of polyhydroxycinnamic acid ester derivatives. (2006). NIScPR Online Periodical Repository. Available at: [Link]
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Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate.
-
Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. (2021). PMC. Available at: [Link]
-
Synthesis of Dihydropyran Derivatives and Evaluation of their Antibacterial Activity. (n.d.). SciSpace.
-
Synthesis and Agonistic Activity at the GPR35 of 5,6-Dihydroxyindole-2-carboxylic Acid Analogues. (2012). PMC. Available at: [Link]
-
Enzyme inhibition potency enhancement by active site metal chelating and hydrogen bonding induced conformation-restricted cyclopropanecarbonyl derivatives. (2007). ResearchGate.
-
Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid - biosynthetic precursor of melanins (microreview). (2021). PubMed. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid
This document provides a detailed protocol for the safe handling and disposal of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid. As a niche research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide synthesizes data from structurally related compounds—specifically halogenated organics, pyridine derivatives, and carboxylic acids—to establish a robust and scientifically-grounded disposal procedure. The primary objective is to ensure the safety of laboratory personnel and maintain strict environmental compliance.
Deconstructed Hazard Profile
The disposal protocol for any chemical is dictated by its hazard profile. The structure of 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid contains three key functional groups that inform its handling and disposal requirements: a pyridine core, iodine substituents (making it a halogenated organic), and a carboxylic acid group.
| Structural Component | Associated Hazards | Anticipated Properties of Target Compound |
| Pyridine Core | Flammable, harmful if swallowed, in contact with skin, or if inhaled; causes skin and eye irritation; suspected carcinogen.[1][2][3] | The compound should be treated as toxic and potentially flammable. All handling should minimize physical contact and inhalation. |
| Di-iodo Substituents | Classified as a halogenated organic compound. Halogenated wastes are regulated separately from non-halogenated wastes and can pose environmental risks if disposed of improperly.[4][5][6][7] | Waste must be segregated into a dedicated "Halogenated Organic Waste" stream. Co-mingling with non-halogenated solvents is prohibited as it complicates and increases the cost of disposal.[7] |
| Carboxylic Acid Group | Corrosive, causes skin and eye irritation/damage.[8][9][10] | The compound is acidic. It will be incompatible with bases and could cause corrosion. PPE must protect against acidic and corrosive materials. |
| Hydroxy Group | Can increase water solubility and may affect reactivity. | The compound may have moderate solubility in aqueous systems, necessitating careful containment to prevent environmental release.[11] |
Based on this analysis, 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid must be managed as a toxic, irritant, and environmentally hazardous halogenated organic waste .
Regulatory Imperative: Why Segregation is Non-Negotiable
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), many halogenated organic compounds are listed as hazardous wastes (F-listed wastes, e.g., F001, F002).[12] While this specific compound may not be explicitly listed, it falls under the category of halogenated organic waste due to the carbon-iodine bonds.[5]
The fundamental principle of solvent and chemical waste management is the strict segregation of halogenated and non-halogenated waste streams.[6][7]
-
Causality: Halogenated wastes often require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (e.g., hydrogen iodide) produced during combustion.[13] Disposing of them via methods intended for non-halogenated solvents, such as solvent recovery or fuel blending, can damage equipment and release toxic substances into the environment.[7] Mixing these waste streams renders the entire volume as the more hazardous (and more expensive to dispose of) halogenated waste.[7]
Personnel Protection: Your First Line of Defense
Given the compound's probable toxicity, irritancy, and corrosive nature, adherence to the following Personal Protective Equipment (PPE) standards is mandatory.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields.[1] | Protects against splashes of the solid or solutions, which are expected to be eye irritants.[14][15] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Given the potential for skin irritation and toxicity from the pyridine core, this is critical.[1][2] |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and clothing from contamination.[2] |
| Respiratory Protection | All handling of the solid compound or its solutions should occur within a certified chemical fume hood.[16] | To prevent inhalation of dust or vapors, which may be harmful due to the pyridine moiety.[3][17] |
An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of handling.[1][11]
Step-by-Step Disposal Protocol
This protocol covers the entire lifecycle of the waste, from generation to final pickup.
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Procure a dedicated, compatible hazardous waste container. This should be a sealable, airtight container, typically glass or high-density polyethylene (HDPE).[2][16]
-
Collect Waste Streams:
-
Solid Waste: Collect pure 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid, and any disposable labware grossly contaminated with it (e.g., weighing boats, contaminated gloves), directly into the designated container.
-
Liquid Waste: If the compound is dissolved in a solvent, the entire solution must be treated as halogenated waste. Never mix this with non-halogenated solvent waste streams like acetone or ethanol.[6][7]
-
Aqueous Waste: Due to the potential for environmental toxicity, aqueous solutions containing this compound should not be disposed of down the drain.[18][19] Collect them in a separate, labeled "Aqueous Halogenated Waste" container.
-
Step 2: Labeling
Proper labeling is a critical safety and regulatory requirement.
-
Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste label to the container.[2]
-
Complete All Fields: The label must include:
-
The words "Hazardous Waste".[16]
-
The full, unambiguous chemical name: "Waste 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid".
-
List all components, including solvents, by percentage.
-
The specific hazard characteristics: "Toxic," "Irritant."
-
The date of initial accumulation.
-
Step 3: Accumulation and Storage
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[2]
-
Use Secondary Containment: Store the sealed container in a designated satellite accumulation area. This area must have secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Store Safely: The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong acids, bases, and oxidizing agents.[2][16] It must be segregated from sources of ignition.[18]
Step 4: Arranging Final Disposal
-
Contact EHS: Once the container is full or has been in accumulation for the maximum time allowed by your institution (often 90-180 days), contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup.
-
Do Not Dispose of Independently: Never attempt to dispose of this chemical via regular trash or drain disposal.[16][18] It must be handled by a licensed professional hazardous waste disposal service.[6]
Spill Management Protocol
Accidents require immediate and correct action.
-
Evacuate and Alert: If a significant spill occurs, evacuate all non-essential personnel from the area and alert your supervisor and EHS department.[16]
-
Ensure Ventilation: The area must be well-ventilated, preferably within a fume hood.[16]
-
Contain the Spill: For small, manageable spills, use an inert absorbent material like vermiculite, sand, or commercial spill pads to contain the material.[16][18] Do not use combustible materials like paper towels.
-
Collect and Package: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water, followed by a solvent rinse if necessary), collecting all cleaning materials as hazardous waste.
-
Restock: Replenish any used spill control materials.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper segregation and disposal of waste containing 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid.
Caption: Waste disposal workflow for 5-Hydroxy-4,6-diiodopyridine-2-carboxylic acid.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
